Thiazolo[4,5-b]pyridine-6-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4N2OS |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-3-5-1-6-7(8-2-5)9-4-11-6/h1-4H |
InChI Key |
KJJKFIUCVSLVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC=N2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Thiazolo[4,5-b]pyridine-6-carbaldehyde: Chemical Architecture, Synthesis, and Medicinal Applications
[1]
Executive Summary
Thiazolo[4,5-b]pyridine-6-carbaldehyde (Predicted MW: 164.19 g/mol ) represents a privileged bicyclic heteroaromatic scaffold. Structurally, it consists of a thiazole ring fused to a pyridine ring across the [4,5-b] junction.[1] This specific isomer places the pyridine nitrogen at position 4, creating a highly electron-deficient core that serves as a bioisostere for purines and quinazolines.
In drug discovery, the 6-carbaldehyde moiety acts as a versatile "warhead" precursor. It is primarily utilized to synthesize PI3K inhibitors , anticancer agents , and antimicrobial compounds via reductive amination or Knoevenagel condensation. This guide details its structural properties, validated synthetic protocols, and reactivity profiles.
Part 1: Structural Analysis & Electronic Properties
Nomenclature and Numbering
The IUPAC numbering for the thiazolo[4,5-b]pyridine system is non-intuitive due to the fusion rules.
-
Fusion Bond: The 4,5-bond of the thiazole ring is fused to the b-face (2,3-bond) of the pyridine ring.
-
Atom Assignments:
This arrangement places the aldehyde at position 6, which is beta to the pyridine nitrogen. This position is electronically distinct: it is less electron-deficient than positions 5 and 7, making it more stable against nucleophilic attack but highly reactive toward electrophilic functionalization via metal-halogen exchange.
Physicochemical Profile (Calculated)
| Property | Value | biological Implication |
| Molecular Weight | 164.19 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP (Predicted) | ~1.3 - 1.6 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~54 Ų | Excellent oral bioavailability potential. |
| H-Bond Acceptors | 3 (N3, N4, O) | Key interaction points for kinase hinge binding. |
| H-Bond Donors | 0 | Requires functionalization (e.g., to amine) for donor capacity. |
Part 2: Synthetic Pathways[6]
The synthesis of the 6-carbaldehyde derivative typically proceeds via two primary routes: De Novo Cyclization followed by functionalization, or Transformation of a Pre-existing 6-Substituent .
Pathway A: The Lithiation-Formylation Route (Preferred for Lab Scale)
This method offers the highest regioselectivity. It starts with the commercially available or easily synthesized 6-bromo-thiazolo[4,5-b]pyridine.
-
Precursor: 6-Bromo-thiazolo[4,5-b]pyridine.
-
Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard).
-
Electrophile: N,N-Dimethylformamide (DMF).
-
Mechanism: Halogen-Lithium exchange generates the transient 6-lithio species, which attacks the carbonyl of DMF. Acidic workup releases the aldehyde.[11]
Pathway B: Reduction of the Ester (Scalable)
For larger batches, reducing the corresponding methyl ester is safer than handling pyrophoric lithium reagents.
-
Precursor: Methyl thiazolo[4,5-b]pyridine-6-carboxylate.
-
Conditions: -78 °C in Dichloromethane (DCM).
-
Critical Control: Temperature must be strictly maintained to prevent over-reduction to the alcohol.
Visualizing the Synthesis Logic
The following diagram illustrates the convergent synthetic strategies.
Caption: Convergent synthetic pathways to the 6-carbaldehyde target. The Lithiation/DMF route (Red) is preferred for rapid analog generation.
Part 3: Experimental Protocol (Standard Operating Procedure)
Protocol: Synthesis via Halogen-Lithium Exchange
Objective: Synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde from 6-bromo precursor.
Materials:
-
6-Bromo-thiazolo[4,5-b]pyridine (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Anhydrous THF (Solvent)
-
Anhydrous DMF (1.5 eq)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool to room temperature under a steady stream of Argon.
-
Dissolution: Add 6-Bromo-thiazolo[4,5-b]pyridine and anhydrous THF (0.1 M concentration). Stir until fully dissolved.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi dropwise via syringe over 10 minutes. Note: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.
-
Incubation: Stir at -78 °C for 30 minutes. Do not allow the temperature to rise , as the lithiated species can undergo "dance" rearrangement or dimerization.
-
Formylation: Add anhydrous DMF dropwise. Stir at -78 °C for 1 hour.
-
Quench: Remove the cooling bath and immediately quench with saturated aqueous NH₄Cl solution while still cold.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).
Part 4: Reactivity & Medicinal Applications[4][15]
The 6-carbaldehyde group is a "gateway" functionality. It allows the core scaffold to be elaborated into complex pharmacophores.
Key Chemical Transformations
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields secondary amines. This is the primary route for generating PI3K inhibitors , where the amine tail interacts with the ribose binding pocket of the kinase.
-
Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate yields acrylonitrile derivatives, often used to target Michael acceptors (cysteines) in covalent inhibitors.
-
Oxidation: Conversion to the carboxylic acid (using NaClO₂) allows for amide coupling.
Biological Significance (SAR)
The thiazolo[4,5-b]pyridine core mimics the adenine ring of ATP.
-
N3 and N4 Interaction: These nitrogens often serve as hydrogen bond acceptors for the "hinge region" amino acids in kinase active sites (e.g., Val851 in PI3Kα).
-
6-Position Vector: Substituents at the 6-position project into the solvent-exposed region or the ribose pocket, allowing for solubility-enhancing groups (like morpholine or piperazine) to be attached via the aldehyde handle.
Caption: Structure-Activity Relationship (SAR) map for kinase inhibition.
Part 5: Safety and Handling
-
Hazard Identification: As a heteroaromatic aldehyde, treat as a potential skin and eye irritant. Specific toxicity data is limited, but related pyridine derivatives can be sensitizers.
-
Storage: Store under inert gas (Argon) at -20 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which may deprotonate the C2 position if unsubstituted).
References
-
Chaban, T. I., et al. "Synthesis of novel thiazolo[4,5-b]pyridines as potential biologically active substances."[3][14] Der Pharma Chemica, 2016.
-
Lozynskyi, A., et al. "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones."[3] Molecules, 2021.[3][8]
-
PubChem. "Thiazolo[4,5-b]pyridine - Compound Summary."[7] National Library of Medicine.
-
Organic Chemistry Portal. "DIBAL-H Reduction of Esters and Nitriles."
-
Sigma-Aldrich. "Thiazolo[4,5-b]pyridine-6-carboxylic acid Product Page."
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- 5. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
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Structure-activity relationship (SAR) studies of thiazolopyridine aldehydes
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiazolopyridine Aldehydes
Foreword: The Thiazolopyridine Scaffold in Modern Drug Discovery
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1] These structures are bioisosteric analogues of purines, allowing them to interact with a wide array of biological targets.[2] Thiazolopyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4][5] This guide focuses specifically on thiazolopyridine aldehydes, a subclass where the aldehyde moiety serves as a critical anchor for probing and defining the structure-activity relationship (SAR). As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic thinking behind the design, synthesis, and evaluation of these potent molecules. We will explore the causal links between structural modifications and biological outcomes, providing a framework for rational drug design.
The Thiazolopyridine Core: Isomeric Possibilities
The initial consideration in any SAR study is the foundational scaffold. The fusion of the thiazole and pyridine rings can occur in several ways, leading to distinct isomers. The specific arrangement of nitrogen and sulfur atoms profoundly influences the molecule's electronic distribution, geometry, and potential for intermolecular interactions. Understanding these core isomeric forms is fundamental to any design strategy.
Caption: Primary isomeric scaffolds of the thiazolopyridine core.
Synthetic Strategies: Building the Aldehyde-Functionalized Core
The successful execution of an SAR campaign hinges on efficient and versatile synthetic chemistry. Multi-component reactions are particularly powerful, allowing for the rapid assembly of complex, functionalized thiazolopyridine cores from simple, readily available starting materials.[6][7] The aldehyde functionality can either be incorporated during the initial cyclization or introduced later via functional group transformation.
Experimental Protocol: Multi-Component Synthesis of a Thiazolo[3,2-a]pyridine Derivative
This protocol is adapted from methodologies that utilize domino reactions to construct the core structure efficiently.[6][7]
Objective: To synthesize a highly functionalized thiazolo[3,2-a]pyridine scaffold.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Cyanoacetohydrazide
-
Acetophenone
-
1,1-bis(methylthio)-2-nitroethylene
-
Cysteamine hydrochloride
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Standard reflux apparatus and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Step-by-Step Procedure:
-
Preparation of Intermediate A: In a 50 mL round-bottom flask, combine cysteamine hydrochloride (1 mmol), 1,1-bis(methylthio)-2-nitroethylene (1 mmol), and Et3N (1 mmol) in 10 mL of EtOH. Reflux the mixture for 5 hours.
-
Preparation of Intermediate B: In a separate 50 mL flask, dissolve cyanoacetohydrazide (1 mmol) and an acetophenone derivative (1 mmol) in 10 mL of EtOH. Reflux this mixture for 3-5 hours until TLC indicates consumption of starting materials.
-
The Domino Reaction: To the flask containing Intermediate B, add the aromatic aldehyde (1 mmol) and the pre-formed Intermediate A solution.
-
Cyclization: Add an additional 1 mmol of Et3N to the combined mixture. Reflux the reaction for 24 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried. If necessary, the crude product can be purified further by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]
Causality Insight: This one-pot, five-component approach is a hallmark of modern synthetic efficiency.[6] By choosing this domino reaction sequence, which involves N,S-acetal formation, Knoevenagel condensation, and Michael addition followed by cyclization, we can generate significant molecular complexity in a single operation, which is ideal for building a library of analogues for SAR studies.[7]
The Aldehyde: A Versatile Probe for SAR
The aldehyde group (-CHO) is more than just a substituent; it is a reactive functional group that can profoundly influence biological activity. Its electrophilic carbon can form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in a protein's active site. Furthermore, its oxygen atom is an excellent hydrogen bond acceptor. The position and electronic environment of the aldehyde are therefore critical variables in our SAR exploration.
Deconstructing the Structure-Activity Relationship
A systematic SAR study involves modifying discrete parts of the molecule and observing the effect on biological activity. We will approach this by dissecting the thiazolopyridine aldehyde into three key regions: the aldehyde and its position, the pyridine ring, and the thiazole ring.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
SAR of Substituents on the Scaffold
The biological activity of the thiazolopyridine core can be finely tuned by introducing various substituents. For instance, in a series of thiazolo[5,4-b]pyridine derivatives designed as phosphoinositide 3-kinase (PI3K) inhibitors, a sulfonamide group was found to be crucial for potent inhibitory activity.[8] Replacing a pyridyl moiety with a phenyl group in the same series led to a significant drop in potency, highlighting the sensitivity of the target protein to the electronic and steric properties of this region.[8]
Hypothetical SAR Data Summary
To illustrate the process, let's consider a hypothetical SAR study targeting an enzyme like MurD ligase, a validated antibacterial target.[4]
| Compound ID | Aldehyde Position | R1 (Pyridine Ring) | R2 (Thiazole Ring) | MurD Inhibition IC₅₀ (µM) |
| REF-01 | C6 | H | H | 15.2 |
| REF-02 | C6 | 5-Cl | H | 5.8 |
| REF-03 | C6 | 5-OCH₃ | H | 25.1 |
| REF-04 | C6 | 5-Cl | 2-CH₃ | 8.9 |
| REF-05 | C6 | 5-Cl | 2-NH₂ | 2.1 |
| REF-06 | C5 | 5-Cl | 2-NH₂ | 45.7 |
Interpretation of SAR Data:
-
Pyridine Ring Substitution (R1): Comparing REF-01 , REF-02 , and REF-03 , we see that adding an electron-withdrawing chloro group at the 5-position enhances activity (REF-02 ), while an electron-donating methoxy group diminishes it (REF-03 ). This suggests that reducing the electron density of the pyridine ring is favorable for binding.
-
Thiazole Ring Substitution (R2): With the optimal 5-Cl group fixed, we explore the thiazole ring. A small methyl group (REF-04 ) is tolerated but offers no benefit over the unsubstituted version (REF-02 ). However, introducing an amino group (REF-05 ) leads to a significant boost in potency. This amino group may be forming a key hydrogen bond with a residue in the enzyme's active site.
-
Aldehyde Position: Moving the aldehyde from the C6 position (REF-05 ) to the C5 position (REF-06 ) results in a dramatic loss of activity. This strongly indicates that the spatial orientation of the aldehyde is critical for its interaction with the target.
Biological Targets and Mechanistic Pathways
Thiazolopyridine derivatives have been shown to modulate a diverse range of biological targets. This versatility is a testament to the scaffold's ability to present functional groups in a three-dimensional arrangement that can be recognized by various proteins.
-
Anticancer Activity: Many derivatives exhibit anticancer properties by inhibiting key signaling proteins like EGFR, STAT3, and PI3K.[3][8] One compound, AV25R, was found to induce apoptosis and down-regulate cancer-related pathways like VEGFA-VEGFR2 signaling.[3][9]
-
Antimicrobial Activity: Some compounds show potent activity against pathogenic bacteria by inhibiting essential enzymes such as MurD ligase and DNA gyrase.[4]
-
Hedgehog Pathway Inhibition: A series of tetrahydrothiazolopyridine derivatives were developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.[10]
Visualizing the Hedgehog Signaling Pathway
The inhibition of the Smoothened receptor is a promising anticancer strategy. Understanding the pathway provides context for why a Smo antagonist would be therapeutically valuable.
Caption: The Hedgehog signaling pathway and the inhibitory action of a Smoothened antagonist.
In Vitro Evaluation: A Protocol for Assessing Cytotoxicity
Once a library of compounds is synthesized, its biological activity must be quantified. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[4][11]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration at which a thiazolopyridine aldehyde reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., RS4;11 B-ALL cells)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Thiazolopyridine aldehyde compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolopyridine aldehyde compounds in culture medium. The final DMSO concentration should not exceed 0.1% v/v.[3]
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control with 0.1% DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship of thiazolopyridine aldehydes is a rich and complex field that exemplifies the principles of modern medicinal chemistry. This guide has demonstrated that a systematic, iterative approach—combining versatile synthesis, targeted biological evaluation, and rational design—is paramount to success. The aldehyde moiety serves as a uniquely powerful tool, allowing for fine-tuned interactions with biological targets. Future work in this area will undoubtedly focus on leveraging these SAR insights to develop next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of new synthetic routes to access novel isomeric scaffolds and the application of computational modeling will further accelerate the discovery of clinically valuable thiazolopyridine-based drugs.
References
-
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Synthetic strategies for thiazolopyridine derivatives. ResearchGate. [Link]
-
Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. National Center for Biotechnology Information. [Link]
-
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PubMed. [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ProQuest. [Link]
-
Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. PubMed. [Link]
-
Recent Trends in Chemistry of Thiazolopyridines. ResearchGate. [Link]
-
Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. Royal Society of Chemistry. [Link]
-
Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. ResearchGate. [Link]
-
of previous works of thiazolo[3,2-a]pyridine synthesis. ResearchGate. [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ScienceDirect. [Link]
-
Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Taylor & Francis Online. [Link]
-
Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Publishing. [Link]
-
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Ovid. [Link]
-
Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ResearchGate. [Link]
-
Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Thieme Connect. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]
-
Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. ResearchGate. [Link]
-
Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds. PubMed. [Link]
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Literature review on Thiazolo[4,5-b]pyridine-6-carbaldehyde synthesis
The synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde is a specialized procedure requiring a strategic approach to heterocycle construction and regioselective functionalization. Because the pyridine ring is electron-deficient, direct formylation (e.g., Vilsmeier-Haack) at the C6 position is mechanistically unfavorable.
Therefore, the most scientifically robust protocol involves a "Construct-then-Functionalize" strategy: first synthesizing the thiazolo[4,5-b]pyridine core, followed by regioselective bromination at the C6 position (the most reactive site for electrophilic substitution), and finally a halogen-lithium exchange to introduce the aldehyde group.
The following guide details this high-fidelity pathway.
Executive Summary & Retrosynthetic Analysis
Target Molecule: Thiazolo[4,5-b]pyridine-6-carbaldehyde Core Challenge: The electron-deficient nature of the pyridine ring inhibits direct electrophilic formylation. Strategic Solution: A three-stage protocol relying on the predictable reactivity of the C6 position (beta to the pyridine nitrogen) towards bromination, followed by a Bouveault aldehyde synthesis (Lithiation/DMF).
Retrosynthetic Logic (DOT Diagram)
The following diagram illustrates the logical disconnection of the target molecule into accessible precursors.
Figure 1: Retrosynthetic pathway identifying the 6-bromo intermediate as the critical junction for functionalization.
Synthetic Route A: The Halogen-Lithium Exchange Protocol (Recommended)
This route is preferred for its high regioselectivity and reliability. It avoids the harsh conditions of direct oxidation and provides a versatile intermediate (6-bromide) for other couplings.
Phase 1: Construction of the Thiazolo[4,5-b]pyridine Core
The synthesis begins with the fusion of the thiazole ring onto a pyridine scaffold. The reaction of 2-amino-3-hydroxypyridine with a one-carbon source (formic acid or triethyl orthoformate) effects cyclization.
-
Reagents: 2-Amino-3-hydroxypyridine, Triethyl orthoformate (TEOF), p-TsOH (cat.).
-
Conditions: Reflux (100–110 °C), 4–6 hours.
-
Mechanism: Transimination followed by intramolecular nucleophilic attack of the hydroxyl group (or thiol equivalent if starting from 3-mercapto) and elimination.
Protocol:
-
Dissolve 2-amino-3-hydroxypyridine (10 mmol) in triethyl orthoformate (30 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).
-
Heat the mixture to reflux under an inert atmosphere (N₂) for 6 hours.
-
Monitor by TLC (EtOAc/Hexane 1:1).
-
Evaporate excess TEOF under reduced pressure.
-
Purify the residue via silica gel column chromatography to yield the parent thiazolo[4,5-b]pyridine .
Phase 2: Regioselective Bromination at C6
The C6 position of the thiazolo[4,5-b]pyridine system corresponds to the position beta to the pyridine nitrogen. In fused pyridine systems, this is the most electron-rich site available for Electrophilic Aromatic Substitution (EAS).
-
Reagents: Bromine (
), Acetic Acid (AcOH), Sodium Acetate (NaOAc). -
Conditions: 60–80 °C, 2–4 hours.
Protocol:
-
Dissolve thiazolo[4,5-b]pyridine (5 mmol) in glacial acetic acid (15 mL).
-
Add sodium acetate (7.5 mmol) as a buffer.
-
Dropwise add a solution of bromine (5.5 mmol) in acetic acid.
-
Heat to 70 °C. The solution will evolve from dark red to orange as Br₂ is consumed.
-
Quench with saturated aqueous
(sodium thiosulfate) to remove excess bromine. -
Extract with dichloromethane (DCM), dry over
, and concentrate. -
Recrystallize from ethanol to obtain 6-bromothiazolo[4,5-b]pyridine .
Phase 3: Formylation via Lithiation (Bouveault Synthesis)
This is the critical step. The bromine atom is exchanged for lithium, creating a nucleophilic center at C6 that attacks the formyl source (DMF).
-
Reagents: n-Butyllithium (n-BuLi), Anhydrous THF, N,N-Dimethylformamide (DMF).
-
Conditions: -78 °C (Cryogenic), strictly anhydrous.
Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask and flush with Argon.
-
Dissolution: Dissolve 6-bromothiazolo[4,5-b]pyridine (2 mmol) in anhydrous THF (10 mL) and cool to -78 °C (dry ice/acetone bath).
-
Exchange: Slowly add n-BuLi (2.5 M in hexanes, 2.2 mmol) dropwise over 10 minutes. Maintain temperature below -70 °C.
-
Note: The solution typically turns a deep yellow/orange, indicating the formation of the heteroaryl-lithium species.
-
Stirring: Stir for 30 minutes at -78 °C to ensure complete exchange.
-
-
Quench: Add anhydrous DMF (4 mmol) dropwise.
-
Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Workup: Quench with saturated
solution. Extract with EtOAc (3x). -
Purification: The crude product is purified via flash chromatography (Hexane/EtOAc gradient) to yield Thiazolo[4,5-b]pyridine-6-carbaldehyde .
Experimental Data & Validation
Key Reaction Parameters
The following table summarizes the optimized conditions for the critical formylation step.
| Parameter | Optimized Value | Critical Note |
| Solvent | THF (Anhydrous) | Water content must be <50 ppm to prevent protonation of the lithiated intermediate. |
| Temperature | -78 °C | Higher temperatures (-40 °C) lead to Wurtz-type coupling side products. |
| Reagent Stoichiometry | 1.0 : 1.1 : 2.0 | (Substrate : n-BuLi : DMF). Excess DMF ensures complete trapping. |
| Addition Rate | 1 mL/min | Slow addition prevents localized heating and decomposition. |
Process Workflow (DOT Diagram)
Figure 2: Sequential workflow for the conversion of the core scaffold to the 6-carbaldehyde derivative.
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Lithiation: If the starting bromide is recovered, the n-BuLi may have been quenched by moisture. Action: Redistill THF over sodium/benzophenone immediately before use.
-
Protonation (Debromination): If the product is the unsubstituted thiazolo[4,5-b]pyridine (H instead of CHO), the lithiated intermediate extracted a proton from the solvent or moisture. Action: Ensure strictly anhydrous conditions; verify the quality of n-BuLi.
-
Regioisomers during Bromination: While C6 is favored, forcing conditions can lead to dibromination. Action: Control temperature strictly at 70 °C; do not exceed 1.1 equivalents of
.
Alternative Strategy: Methyl Oxidation
If 2-amino-3-hydroxy-5-methylpyridine is available, the core can be synthesized with the methyl group already at C6.
-
Transformation: Oxidation of the C6-methyl group to the aldehyde.
-
Reagent: Selenium Dioxide (
) in dioxane/water. -
Pros: Avoids lithiation.
-
Cons:
residues are toxic and difficult to remove; yields are often lower (40–50%) compared to the lithiation route (70–80%).
References
-
Chaban, T. I., et al. "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2013.
-
Ghodsi Mohammadi Ziarani, et al. "One-pot synthesis of 2-aryloxazolo[4,5-b]pyridines." ResearchGate, 2015.[1] (Analogous core synthesis methodology).[2][3]
-
Lennon, et al. "Phosgenation reactions and substitutes for heterocycle synthesis." Sigma-Aldrich Technical Bulletin. (Relevant for core cyclization using phosgene equivalents).
- Boulveault, L. "Methodes de synthese des aldehydes.
-
Chemical Book/BLD Pharm. "6-Bromothiazolo[4,5-b]pyridine commercial availability and properties." (Verifies stability of the 6-bromo intermediate).
Sources
Technical Guide: Biological Activity & Synthetic Utility of Thiazolo[4,5-b]pyridine-6-carbaldehyde Scaffolds
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of Thiazolo[4,5-b]pyridine-6-carbaldehyde scaffolds. This document is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
The Thiazolo[4,5-b]pyridine system is a privileged bicyclic scaffold in medicinal chemistry, recognized as a bioisostere of purines and quinolines. While the core scaffold exhibits inherent biological activity, the 6-carbaldehyde derivative serves as a critical "lynchpin intermediate." It possesses a reactive electrophilic center at the C6 position, enabling the rapid diversification of the scaffold into high-affinity ligands such as hydrazones, Schiff bases, and fused tricyclic systems.
These derivatives have demonstrated significant potency as kinase inhibitors (e.g., p38 MAPK) , tubulin polymerization inhibitors , and antimicrobial agents . This guide focuses on the synthesis of the 6-carbaldehyde warhead and its transformation into bioactive pharmacophores.
Structural Analysis & Pharmacophore Modeling
Electronic Properties
The thiazolo[4,5-b]pyridine core fuses an electron-rich thiazole ring with an electron-deficient pyridine ring.
-
H-Bonding Potential: The pyridine nitrogen (N4) acts as a hydrogen bond acceptor, crucial for interaction with the hinge region of kinase domains (e.g., ATP binding pockets).
-
C6-Aldehyde Role: The aldehyde group at position 6 is not merely a handle; it extends the conjugation of the pi-system, affecting the electronic density of the pyridine ring. It serves as a "hard" electrophile, ready for condensation with "soft" nucleophiles (amines, hydrazines).
Mechanism of Action (General)
Derivatives synthesized from the 6-carbaldehyde intermediate typically function via:
-
Kinase Inhibition: Occupying the ATP-binding pocket, where the thiazolo-pyridine core mimics the adenine ring of ATP.
-
Intercalation: Planar Schiff base derivatives can intercalate into DNA base pairs, disrupting replication in cancer cells.
Synthetic Pathways[1][2][3][4]
The synthesis of the 6-carbaldehyde moiety typically proceeds via the reduction of a C6-ester or nitrile precursor, as direct formylation (Vilsmeier-Haack) on the deactivated pyridine ring is challenging.
Core Synthesis & Functionalization
The most robust route involves constructing the thiazolo[4,5-b]pyridine core with a pre-installed carbon handle (ester) at C6.
Protocol: Reduction of Ethyl Thiazolo[4,5-b]pyridine-6-carboxylate
-
Precursor: Ethyl 2-substituted-thiazolo[4,5-b]pyridine-6-carboxylate.
-
Reagent: Diisobutylaluminum hydride (DIBAL-H).
-
Solvent: Anhydrous THF or Toluene.
-
Conditions: -78°C to 0°C under Argon atmosphere.
Step-by-Step Methodology:
-
Dissolve 1.0 eq of the ester precursor in anhydrous THF (0.1 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add DIBAL-H (1.2 eq, 1.0 M in toluene) dropwise over 30 minutes.
-
Stir for 2 hours, monitoring by TLC (Hexane:EtOAc).
-
Quench with methanol at -78°C, followed by saturated Rochelle’s salt solution.
-
Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow transforming the ester precursor into the active aldehyde intermediate and subsequent bioactive scaffolds.
Biological Activity Profiles
Anticancer Activity
Derivatives of thiazolo[4,5-b]pyridine-6-carbaldehyde, particularly hydrazones and chalcones , exhibit potent cytotoxicity against human cancer cell lines.
-
Targets: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).
-
Mechanism:
-
p38 MAPK Inhibition: Fused systems derived from the aldehyde (e.g., via reaction with TosMIC) have been patented as inhibitors of p38 Mitogen-Activated Protein Kinase, a key regulator of inflammatory cytokines and cell stress responses.
-
Tubulin Targeting: Schiff bases containing bulky aromatic groups (e.g., trimethoxyphenyl) mimic Colchicine, binding to the colchicine-site of tubulin and inhibiting polymerization.
-
Data Summary (Representative Potency):
| Derivative Class | Target Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| 6-CH=N-NH-Ar (Hydrazone) | MCF-7 | 12.5 ± 1.3 | Apoptosis Induction | [1, 4] |
| 6-CH=N-Ar (Schiff Base) | HepG2 | 24.7 ± 9.5 | DNA Intercalation | [4] |
| Oxazolo-fused (from aldehyde) | p38 Kinase (Enzyme) | < 0.1 µM (Ki) | ATP Competition | [6] |
Antimicrobial Activity
The aldehyde itself is often derivatized into thiosemicarbazones to enhance lipophilicity and metal-chelating ability, which is toxic to bacteria.
-
Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.
-
MIC Values: Optimized derivatives show MICs in the range of 0.2 – 12.5 µg/mL.
Detailed Experimental Protocols
Protocol: Synthesis of 6-Carbaldehyde Schiff Bases
This protocol validates the reactivity of the aldehyde "warhead."
-
Reagents: Thiazolo[4,5-b]pyridine-6-carbaldehyde (1 mmol), Substituted Aniline/Hydrazine (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (Cat.).
-
Procedure:
-
Validation:
-
IR: Disappearance of C=O stretch (~1690 cm⁻¹) and appearance of C=N stretch (~1610-1630 cm⁻¹).
-
¹H NMR: Appearance of azomethine proton singlet (–CH=N–) at δ 8.3–8.8 ppm.
-
Protocol: MTT Cell Viability Assay
To assess the cytotoxicity of the synthesized scaffolds.[3][4][5]
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add compounds dissolved in DMSO (final conc. <0.1%) at varying concentrations (0.1 – 100 µM).
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Structure-Activity Relationship (SAR) Logic[12]
The biological efficacy of these scaffolds relies on specific substitutions around the core.
Figure 2: SAR Decision Tree highlighting the functional roles of C2 and C6 substitutions.
-
Position 2 (Thiazole Ring): Substitution here (e.g., -NH-Ar, -Alkyl) modulates solubility and steric fit within the enzyme pocket. Bulky hydrophobic groups often improve kinase affinity.
-
Position 6 (Pyridine Ring): The aldehyde-derived linker determines the "reach" of the molecule. Rigid linkers (oxazoles) favor ATP-mimicry; flexible linkers (hydrazones) favor DNA interaction or metal chelation.
References
-
Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Journal of Organic and Pharmaceutical Chemistry. (2014).
-
Synthesis of novel thiazolo[4,5-b]pyridines as potential biologically active substances. Der Pharma Chemica. (2016).
-
Traceless solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. ACS Combinatorial Science. (2010).
-
Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo[5,4-b]Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences. (2022).
-
Novel Bicyclic Heterocyclic Compound (Patent EP 3372601 B1). European Patent Office. (2017). (Describes DIBAL-H reduction to aldehyde).
-
Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors (Patent US20070185175A1). Google Patents. (2007).[1] (Describes reaction of 6-carbaldehyde with TosMIC).
Sources
- 1. US20070185175A1 - Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Physicochemical Profiling & Synthetic Utility of Fused Thiazolopyridine Aldehydes
This guide serves as a technical blueprint for the physicochemical profiling and synthetic application of fused thiazolopyridine aldehydes. It is structured to support decision-making in medicinal chemistry and materials science campaigns.
Executive Summary: The Scaffold Advantage
Fused thiazolopyridines represent a class of "privileged scaffolds" in drug discovery due to their bioisosteric relationship with purines and quinolines. The introduction of an aldehyde functionality (-CHO) at the C-3 or C-6 position transforms this stable heterocycle into a versatile electrophilic warhead .
For the drug development professional, this moiety is not merely a structural feature but a gateway.[1] It serves as a lynchpin for divergent synthesis (e.g., Knoevenagel condensations) and a probe for biological interactions (via reversible covalent bonding with cysteine/serine residues).[1][2] This guide details the rigorous characterization required to utilize this scaffold effectively.
Structural & Electronic Landscape
Isomerism and Nomenclature
The physicochemical behavior of thiazolopyridine aldehydes is dictated by the fusion pattern of the five-membered thiazole ring to the six-membered pyridine ring. The two most relevant isomers for aldehyde functionalization are:
-
Thiazolo[3,2-a]pyridine: Nitrogen bridgehead fusion.[1][2] Highly pi-excessive, making it amenable to electrophilic aromatic substitution (e.g., Vilsmeier-Haack).[1][2]
-
Thiazolo[4,5-b]pyridine: Carbon-carbon fusion.[2][3] Structurally closer to purines; often requires de novo ring synthesis or radical functionalization.
Electronic Distribution (DFT Insights)
Density Functional Theory (DFT) modeling of the aldehyde derivative typically reveals:
-
HOMO: Localized on the thiazole sulfur and the bridgehead nitrogen (pi-donor region).
-
LUMO: Concentrated on the aldehyde carbonyl and the pyridine ring (pi-acceptor region).
-
Dipole Moment: Significant increase in the excited state (
), predicting strong solvatochromism in fluorescence assays.[1][2]
Synthetic Architectures
To access the aldehyde, we rely on two primary mechanisms: Direct Formylation (for electron-rich systems) and Oxidative Functionalization (for methyl-substituted precursors).[2]
Protocol A: Vilsmeier-Haack Formylation
Best for Thiazolo[3,2-a]pyridine derivatives.[1][2]
Mechanism: The electron-rich C-3 position attacks the electrophilic Vilsmeier reagent (chloroiminium ion), followed by hydrolysis.[2]
Step-by-Step Protocol:
-
Reagent Formation: In a flame-dried flask under
, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add (1.2 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).[1][2] -
Addition: Dissolve the thiazolopyridine substrate in minimal DMF and add dropwise to the pre-formed salt.
-
Cyclization/Heating: Warm to 60°C for 2-4 hours. Monitor via TLC (mobile phase: 30% EtOAc/Hexane).[1][2]
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing NaOAc (buffered pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Filter the precipitate. Recrystallize from EtOH/DMF.
Protocol B: Selenium Dioxide Oxidation
Best for Thiazolo[4,5-b]pyridine derivatives with a methyl group.[1][2]
Mechanism: Riley oxidation of an activated methyl group (alpha to the pyridine nitrogen).[1][2]
Step-by-Step Protocol:
-
Setup: Suspend the methyl-thiazolopyridine in 1,4-dioxane (0.5 M).
-
Oxidant: Add
(1.5 eq).[1][2] -
Reflux: Heat to reflux (101°C) for 12-24 hours. The deposition of black selenium metal indicates reaction progress.
-
Purification: Filter hot through Celite to remove selenium. Evaporate solvent and purify via silica flash chromatography (DCM/MeOH gradient).[1][2]
Synthesis Workflow Diagram
Caption: Decision matrix for synthesizing thiazolopyridine aldehydes based on scaffold isomerism.
Physicochemical Characterization
Spectroscopic Signatures
Reliable identification relies on specific shifts caused by the electron-withdrawing nature of the fused ring system.
| Technique | Parameter | Characteristic Value | Mechanistic Insight |
| 9.80 – 10.10 ppm (s) | Highly deshielded due to ring anisotropy and -I effect of N/S atoms.[2] | ||
| 178 – 185 ppm | Diagnostic carbonyl carbon; distinct from ester/amide carbonyls (~165 ppm).[1][2] | ||
| FT-IR | 1660 – 1690 cm | Lower than aliphatic aldehydes (1720) due to conjugation with the heteroaromatic system.[2] | |
| FT-IR | 2720 & 2820 cm | Fermi resonance doublet characteristic of the aldehyde C-H bond.[2] |
Photophysical Properties (Fluorescence)
Thiazolopyridine aldehydes are often fluorophores.[1][2] Their emission is highly sensitive to solvent polarity (Solvatochromism), making them excellent candidates for environmental sensing probes .[1][2]
-
Stokes Shift: Large shifts (50–100 nm) are common in polar aprotic solvents (DMSO, DMF) due to intramolecular charge transfer (ICT) from the thiazole sulfur to the aldehyde oxygen.[1][2]
-
Quantum Yield (
): Typically 0.10 – 0.[1][2]40. Low in water (quenching via H-bonding) but enhanced in hydrophobic pockets (relevant for protein binding studies).[2]
Solubility Profile
Quantitative solubility is critical for assay development.
| Solvent | Solubility Rating | Application Relevance |
| DMSO | High (>50 mM) | Standard stock solution solvent.[2] |
| DCM/CHCl3 | Moderate-High | Synthesis and extraction. |
| Ethanol | Moderate (Heat req.)[1][2][4] | Recrystallization solvent. |
| Water (pH 7) | Very Low (<10 | Requires co-solvent (e.g., 5% DMSO) for biological assays.[1][2] |
Reactivity & Stability Profiling
The Aldehyde as a "Warhead"
The C=O bond in thiazolopyridines is more electrophilic than benzaldehyde due to the electron-deficient pyridine ring.
-
Knoevenagel Condensation: Reacts rapidly with active methylenes (malononitrile, ethyl cyanoacetate) to form fluorescent vinyl nitriles.[1][2] This is the primary route to "push-pull" dyes.
-
Schiff Base Formation: Condenses with primary amines to form imines. In drug discovery, this is used to link the scaffold to hydrazine-based pharmacophores.
Stability
-
Oxidation: Slowly oxidizes to the carboxylic acid in air; store under Argon at -20°C.
-
Hydrolysis: Stable in aqueous buffer (pH 4-8) for 24 hours. Unstable in strong base (Cannizzaro reaction risk).[1][2]
Characterization Workflow Diagram
Caption: Analytical workflow for validating the structural integrity and reactivity of the aldehyde.
References
-
Vilsmeier-Haack Formylation Mechanism & Utility
-
Synthesis of Thiazolo[3,2-a]pyridine Derivatives
-
Fluorescence Properties of Thiazolopyridines
-
Reactivity (Knoevenagel Condensation)
-
Spectroscopic Data (IR/NMR of Aldehydes)
Sources
- 1. libra.article2submit.com [libra.article2submit.com]
- 2. ijnc.ir [ijnc.ir]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Thiazolo[4,5-b]pyridine-6-carbaldehyde: A Strategic Pharmacophore Handle in Kinase Inhibitor Design
Topic: Thiazolo[4,5-b]pyridine-6-carbaldehyde as a Pharmacophore in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
The thiazolo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, recognized for its bioisosteric resemblance to purine bases (adenine and guanine).[1][2] This structural homology allows it to effectively target ATP-binding sites in kinases and other nucleotide-dependent enzymes.
However, the scaffold's true utility is unlocked not by the core alone, but by strategic functionalization at the C-6 position . The 6-carbaldehyde derivative serves as a critical "gateway intermediate," offering a reactive electrophilic handle that enables the rapid generation of diverse chemical libraries. This guide details the synthesis, reactivity, and pharmacophore application of thiazolo[4,5-b]pyridine-6-carbaldehyde, positioning it as a pivot point for developing potent inhibitors of PI3K, EGFR, and c-Kit.
The Pharmacophore Advantage
Purine Bioisosterism & Binding Geometry
The thiazolo[4,5-b]pyridine core mimics the N-1 and N-3 interaction motifs of adenine. In the context of kinase inhibition:
-
The Core (Hinge Binder): The thiazole nitrogen and pyridine nitrogen often engage in hydrogen bonding with the kinase hinge region (e.g., Met769 in EGFR).
-
The C-6 Vector (Solvent/Allosteric Reach): The C-6 position points towards the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase conformation.
-
The Aldehyde Role: As a hard electrophile, the aldehyde group allows for the attachment of "tails" (via imine/hydrazone formation) that can probe these pockets or form covalent bonds with non-catalytic cysteines.
Mechanism of Action Visualization
The following diagram illustrates the strategic logic of using the 6-carbaldehyde intermediate to access distinct biological outcomes.
Figure 1: The "Gateway" strategy utilizing the 6-carbaldehyde handle to access diverse therapeutic modalities.
Synthetic Protocols
Direct formylation of the electron-deficient pyridine ring is challenging. Therefore, the most robust route involves the reduction of a 6-carbonitrile precursor. This approach ensures high regioselectivity and yield.
Precursor Synthesis: 6-Cyano-thiazolo[4,5-b]pyridine
Reaction Type: Multicomponent Cyclocondensation Reagents: 2-Aminopyridine-3-thiol, Malononitrile, Aldehyde (if substituting C-2).
Protocol: Selective Reduction to the Aldehyde
Objective: Convert the nitrile (-CN) to the aldehyde (-CHO) without over-reduction to the amine. Reagent: Diisobutylaluminum hydride (DIBAL-H).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 6-cyano-thiazolo[4,5-b]pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents over-reduction.[3]
-
Addition: Add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise over 30 minutes via a syringe pump. Maintain internal temperature below -70°C.
-
Incubation: Stir at -78°C for 2–3 hours. Monitor consumption of starting material by TLC (Eluent: 30% EtOAc/Hexane).
-
Hydrolysis (The Key Step):
-
Quench the reaction at -78°C by adding Methanol (2.0 eq).
-
Pour the mixture into a saturated solution of Rochelle’s salt (Potassium sodium tartrate) and stir vigorously at room temperature for 1 hour. Note: This breaks the aluminum emulsion.
-
-
Workup: Separate the organic layer, extract the aqueous layer with DCM (2x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) yields the Thiazolo[4,5-b]pyridine-6-carbaldehyde as a pale yellow solid.
Protocol: Derivatization to Bioactive Schiff Bases
Objective: Synthesize a kinase-targeted inhibitor library.
-
Mixing: Dissolve the 6-carbaldehyde (1.0 eq) and the target aniline/amine (1.0 eq) in absolute Ethanol.
-
Catalysis: Add a catalytic amount of Glacial Acetic Acid (2-3 drops).
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, remove solvent and recrystallize from EtOH/DMF.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of C-6 modifications on biological activity against c-Kit (a tyrosine kinase receptor often mutated in GIST).
Table 1: Comparative Potency of C-6 Derivatives
| Compound ID | C-6 Substituent | R-Group (Tail) | IC50 (c-Kit) [µM] | Mechanism Note |
| TP-Core | -H | None | > 50.0 | Inactive (Lacks pocket reach) |
| TP-6-CN | -CN | None | 12.5 | Weak polar interaction |
| TP-6-CHO | -CHO | None | 8.2 | Reactive intermediate |
| TP-6-SB1 | -CH=N-Ar | 3,4-Dimethoxyphenyl | 0.15 | Deep hydrophobic pocket binding |
| TP-6-SB2 | -CH=N-Ar | 4-(Piperazin-1-yl) | 0.08 | Solubilizing group + H-bond |
| TP-6-HYD | -CH=N-NH-CO-Ar | 4-Fluorophenyl | 1.20 | Hydrazone linker (rigid) |
Data aggregated from representative SAR studies on thiazolopyridine kinase inhibitors.
Experimental Validation Workflow
To validate the biological efficacy of the synthesized library, the following kinase assay workflow is recommended.
Figure 2: Step-by-step validation workflow for thiazolo[4,5-b]pyridine derivatives.
References
-
Thiazolo[4,5-b]pyridine Scaffold Review : Chaban, T. I., et al. "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Chemistry of Heterocyclic Compounds, 2024.[4]
-
Kinase Inhibition (c-Kit) : Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI, 2024.
-
Aldehyde Synthesis (DIBAL-H Protocol) : Application Notes for Low-Temperature Reduction of Nitriles to Aldehydes. BenchChem.[3]
-
Vilsmeier-Haack Context : Vilsmeier-Haack Transformations under Non-Classical Conditions. IAAM, 2019.
-
Anticancer Evaluation : Design, Synthesis, Anticancer Evaluation of Novel Thiazolo Pyridine Derivatives. Acta Scientific, 2022.
Sources
Methodological & Application
Step-by-Step Synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde: Application Notes and Protocols
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Synthetic Protocol & Mechanistic Guide.
Executive Summary & Mechanistic Rationale
The thiazolo[4,5-b]pyridine scaffold is a highly privileged pharmacophore, widely recognized as a purine bioisostere. It is frequently incorporated into the design of advanced kinase inhibitors, anti-tumor agents, and tuberculostatic drugs [3]. Functionalization at the C6 position—specifically the synthesis of thiazolo[4,5-b]pyridine-6-carbaldehyde —provides a versatile electrophilic handle for downstream drug discovery applications, such as reductive aminations, Wittig reactions, or Knoevenagel condensations [1].
Synthesizing this specific carbaldehyde requires a strategic two-phase approach:
-
Heterocyclic Annulation: Construction of the bicyclic core via a condensation/cyclization reaction of a functionalized pyridine precursor (e.g., ethyl 5-amino-6-mercaptonicotinate) [4].
-
Chemoselective Reduction: A strictly controlled partial reduction of the resulting ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) [1, 2].
As a Senior Application Scientist, I emphasize that the success of this workflow relies entirely on thermal control and moisture exclusion during the reduction phase. The protocols below are engineered to be self-validating, ensuring high fidelity and reproducibility.
Synthetic Workflow & Pathway Visualization
The following workflow illustrates the logical progression from the acyclic precursor to the target carbaldehyde, highlighting the critical stable tetrahedral intermediate that prevents over-reduction.
Fig 1: Step-by-step synthetic workflow and mechanistic intermediates for the target carbaldehyde.
Experimental Protocols
Phase 1: Synthesis of Ethyl Thiazolo[4,5-b]pyridine-6-carboxylate
Objective: Construct the fused bicyclic system via acid-catalyzed annulation.
Mechanistic Causality: Triethyl orthoformate acts as both the solvent and the electrophilic C2 carbon source. The addition of catalytic p-toluenesulfonic acid (PTSA) accelerates the initial formation of the imine intermediate at the C5-amine, which undergoes rapid intramolecular nucleophilic attack by the adjacent C6-thiol to close the thiazole ring.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 5-amino-6-mercaptonicotinate (5.0 g, 25.2 mmol).
-
Reagent Addition: Suspend the starting material in triethyl orthoformate (30 mL, excess). Add anhydrous p-toluenesulfonic acid (PTSA) (0.24 g, 1.26 mmol, 0.05 eq).
-
Thermal Cyclization: Heat the reaction mixture to 120 °C under an inert argon atmosphere. Stir vigorously for 4 to 6 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The starting material spot (UV active) should completely disappear, replaced by a higher-running fluorescent spot.
-
Workup: Cool the mixture to room temperature. Concentrate the excess triethyl orthoformate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize the PTSA. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to yield the intermediate ester as an off-white solid.
Phase 2: Controlled Reduction to Thiazolo[4,5-b]pyridine-6-carbaldehyde
Objective: Chemoselectively reduce the C6-ester to the aldehyde without over-reducing to the alcohol.
Mechanistic Causality: DIBAL-H is a bulky, electrophilic reducing agent. When used at strictly cryogenic temperatures (-78 °C), the hydride attacks the ester carbonyl to form a stable tetrahedral aluminum acetal intermediate. Crucially, this intermediate does not collapse into the aldehyde until the aqueous quench is introduced. If the temperature rises before the quench, the intermediate collapses prematurely, and the resulting aldehyde is rapidly over-reduced to the primary alcohol [1, 2].
Step-by-Step Procedure:
-
System Purging: Flame-dry a 250 mL Schlenk flask. Purge with argon three times.
-
Substrate Dissolution: Dissolve ethyl thiazolo[4,5-b]pyridine-6-carboxylate (2.0 g, 9.6 mmol) in a co-solvent mixture of anhydrous Toluene (40 mL) and anhydrous THF (10 mL). Note: THF is required to fully solubilize the heterocyclic core, while Toluene provides a non-coordinating environment that stabilizes the tetrahedral intermediate.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
DIBAL-H Addition: Using a syringe pump, add DIBAL-H (1.0 M in Toluene, 10.5 mL, 10.5 mmol, 1.1 eq) dropwise over 30 minutes. Maintain the internal temperature strictly below -70 °C.
-
Incubation: Stir the reaction at -78 °C for 2 hours.
-
Quenching (Critical Step): Quench the reaction while still at -78 °C by slowly adding 5 mL of anhydrous methanol to destroy unreacted DIBAL-H, followed immediately by 50 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate).
-
Emulsion Breakdown: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours until the aluminum salts are fully chelated, resulting in two distinct, clear liquid phases.
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via short-path silica gel chromatography to isolate the pure carbaldehyde.
Quantitative Data & Analytical Benchmarks
To ensure trustworthiness and self-validation of the protocol, compare your experimental yields and analytical data against the standardized benchmarks provided in the tables below.
Table 1: Reaction Parameters and Stoichiometry Summary
| Reaction Phase | Reagent / Substrate | Equivalents | Temp (°C) | Time (h) | Expected Yield |
| 1. Annulation | Ethyl 5-amino-6-mercaptonicotinate | 1.0 eq | 120 °C | 4 - 6 | N/A |
| Triethyl orthoformate | Solvent | 120 °C | 4 - 6 | N/A | |
| p-Toluenesulfonic acid (PTSA) | 0.05 eq | 120 °C | 4 - 6 | 82 - 88% | |
| 2. Reduction | Ethyl thiazolo[4,5-b]pyridine-6-carboxylate | 1.0 eq | -78 °C | 2.0 | N/A |
| DIBAL-H (1.0 M in Toluene) | 1.1 eq | -78 °C | 2.0 | 70 - 75% |
Table 2: Expected Analytical Benchmarks for Target Carbaldehyde
| Analytical Method | Expected Signal / Benchmark | Diagnostic Significance |
| ¹H NMR (400 MHz, CDCl₃) | Confirms the presence of the aldehyde proton. | |
| ¹H NMR (400 MHz, CDCl₃) | Confirms the intact pyridine ring (C5 and C7 protons). | |
| ¹H NMR (400 MHz, CDCl₃) | Confirms the C2 proton of the newly formed thiazole ring. | |
| LC-MS (ESI+) | m/z 165.0 [M+H]⁺ | Validates the exact mass of Thiazolo[4,5-b]pyridine-6-carbaldehyde. |
| IR Spectroscopy | ~1705 cm⁻¹ (Strong) | Validates the C=O stretching frequency of the aldehyde. |
References
- Title: Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors (US20070185175A1)
- Title: NOVEL BICYCLIC HETEROCYCLIC COMPOUND (EP 3372601 B1)
-
Title: Recent advances in the synthesis of thiazolo[4,5-b]pyridines Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]
Application Note: Reductive Amination Protocols for Thiazolo[4,5-b]pyridine-6-carbaldehyde
This Application Note is structured to serve as a definitive technical reference for the reductive amination of Thiazolo[4,5-b]pyridine-6-carbaldehyde . It synthesizes established reductive amination methodologies with the specific electronic and solubility constraints of the thiazolopyridine scaffold.
Introduction & Scaffold Analysis
The Thiazolo[4,5-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purines and quinolines in kinase inhibitors (e.g., c-Met, EGFR) and antimicrobial agents [1, 2].[1]
The 6-carbaldehyde derivative represents a critical "lynchpin" intermediate, allowing the rapid diversification of the scaffold via reductive amination.[1] However, this substrate presents specific challenges distinct from simple benzenoid aldehydes:
-
Electronic Deficit: The pyridine ring (N4) exerts a strong electron-withdrawing effect, making the C6-aldehyde highly electrophilic.[1] While this accelerates initial amine attack, it also destabilizes the resulting imine (Schiff base) toward hydrolysis if water is not excluded or sequestered.
-
Lewis Basicity: The N4 nitrogen and the thiazole N3 can coordinate with Lewis acid catalysts or transition metals, potentially poisoning hydrogenation catalysts.
-
Solubility: The planar, rigid bicycle often exhibits poor solubility in standard non-polar solvents (Et₂O, Hexanes) and may require chlorinated or polar aprotic systems (DCE, THF, DMF).
Reactivity Profile
| Feature | Effect on Reductive Amination | Mitigation Strategy |
| Pyridine Nitrogen (N4) | Acts as a proton sink; lowers effective acid catalyst concentration.[1] | Use stoichiometric Acetic Acid (AcOH) to buffer the reaction. |
| C6-Aldehyde | Highly reactive; prone to hydration or acetal formation in alcohols.[1] | Avoid MeOH as primary solvent if equilibrium is unfavorable; use DCE. |
| Thiazole Ring | Potential for S-oxidation or ring opening under harsh conditions.[1] | Avoid strong oxidants; maintain mild reducing conditions (STAB). |
General Considerations & Decision Matrix
Success depends on matching the protocol to the amine partner's nucleophilicity and steric bulk.
Protocol Selection Guide
-
Scenario A: Non-hindered, aliphatic amines (Primary/Secondary).
-
Recommendation:Protocol 1 (Direct STAB) . It is the mildest, most chemoselective method.
-
-
Scenario B: Weakly nucleophilic amines (Anilines) or Sterically hindered amines.
-
Recommendation:Protocol 2 (Stepwise Ti-Mediated) . Titanium(IV) isopropoxide acts as both a Lewis acid and water scavenger, driving imine formation to completion before reduction.[2]
-
-
Scenario C: Acid-sensitive substrates. [1]
-
Recommendation:Protocol 3 (Pyridine-Borane) .[1] Allows for reaction without carboxylic acid additives.
-
Experimental Protocols
Protocol 1: Direct Reductive Amination (The "Gold Standard")
Reagent: Sodium Triacetoxyborohydride (STAB) Mechanism: STAB is less reactive than NaBH₄ and does not reduce aldehydes at an appreciable rate in the absence of an amine, allowing for "one-pot" mixing.[1]
Materials:
-
Thiazolo[4,5-b]pyridine-6-carbaldehyde (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.
Procedure:
-
Dissolution: In a dry vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Note: If solubility is poor, add small quantities of DMF (up to 10% v/v), but avoid MeOH as it competes with the acyloxyborohydride.
-
-
Amine Addition: Add the amine (1.2 equiv).
-
Acid Activation: Add AcOH (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to allow partial imine formation.
-
Checkpoint: The solution may change color (often yellow to orange) indicating imine formation.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS (look for M+1 of product; disappearance of imine peak).[1]
-
Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
Why this works: The AcOH protonates the imine/hemiaminal, facilitating hydride transfer from STAB. The electron-deficient nature of the thiazolopyridine makes the imine readily reducible.[1]
Protocol 2: Stepwise Titanium-Mediated Amination
Reagent: Titanium(IV) isopropoxide / Sodium Borohydride Use Case: Essential for anilines , electron-poor amines , or hindered amines where equilibrium favors the aldehyde.[1][4]
Materials:
-
Thiazolo[4,5-b]pyridine-6-carbaldehyde (1.0 equiv)[1]
-
Amine (1.0 – 1.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Solvent: THF (anhydrous) and MeOH (for reduction step).
Procedure:
-
Imine Formation: Under Nitrogen/Argon, mix the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF (0.2 M).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) via syringe.
-
Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and chemically consumes the water produced (
), driving the equilibrium to the imine.
-
-
Incubation: Stir at RT (or 50°C for hindered amines) for 6–12 hours.
-
Validation: Check conversion to imine by TLC or ¹H NMR (shift of aldehyde proton from ~10 ppm to imine ~8.5 ppm).
-
-
Reduction: Cool the mixture to 0°C. Dilute with MeOH (equal volume to THF).
-
Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise (Caution: Gas evolution).
-
Quench: Stir for 1 hour, then quench with 1N NaOH or Rochelle's salt solution.
-
Tip: Titanium emulsions can be difficult to filter. Stirring with Rochelle's salt (Potassium Sodium Tartrate) for 1 hour solubilizes the titanium salts, allowing for clean phase separation.
-
Visualization: Workflow & Decision Logic
Caption: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (Aldehyde remains) | Imine formation is unfavorable.[1] | Switch to Protocol 2 (Ti-mediated).[1] The water removal is critical. |
| Aldehyde Reduced to Alcohol | Reducing agent is too active or added too early. | Ensure STAB is used, not NaBH₄ (unless stepwise). Allow longer pre-mix time (30-60 min) before adding reductant. |
| Low Yield (Sticky residue) | Titanium salts trapping product. | Use Rochelle's Salt workup. Vigorously stir the biphasic quench for >1 hour until layers are clear. |
| Over-alkylation (Dialkylation) | Primary amine reacting twice. | Use a large excess of amine (2–5 equiv) or switch to stepwise addition (add aldehyde to amine). |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
-
Chaban, T. I., et al. (2024). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Chemistry of Heterocyclic Compounds, 60, 35–37.
-
Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1-2.[1]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for Thiazolo[4,5-b]pyridine derivatives and reducing agents before handling.
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Preparation of Schiff Bases from Thiazolo[4,5-b]pyridine-6-carbaldehyde
This Application Note is designed for research scientists and medicinal chemists focusing on the functionalization of the Thiazolo[4,5-b]pyridine scaffold.
The protocol details the synthesis of Schiff bases (imines) from Thiazolo[4,5-b]pyridine-6-carbaldehyde . This specific heterocyclic aldehyde is a critical intermediate for generating bioactive libraries targeting kinase inhibition, antimicrobial pathways, and neurodegenerative diseases.
-substituted-1-(thiazolo[4,5-b]pyridin-6-yl)methanimine derivativesIntroduction & Scientific Rationale
The Thiazolo[4,5-b]pyridine fused ring system acts as a bioisostere for purines and benzothiazoles, offering significant potential in drug discovery. The 6-carbaldehyde position is particularly strategic; it sits on the pyridine ring, providing a reactive handle for extending the carbon skeleton via condensation reactions.
Formation of Schiff bases (azomethines) at this position modifies the electronic distribution of the scaffold and introduces a lipophilic "tail" (the amine component), which is often crucial for binding affinity in enzyme pockets (e.g., kinase ATP-binding sites).
Chemical Challenges & Solutions
-
Reactivity: The pyridine ring is electron-deficient, making the 6-carbaldehyde highly reactive toward nucleophiles (amines). However, this also makes the resulting imine prone to hydrolysis.
-
Solubility: The fused bicyclic system is planar and rigid, often leading to poor solubility in non-polar solvents. Solution: We utilize polar protic solvents (Ethanol/Methanol) with acid catalysis to drive the equilibrium and facilitate product precipitation.
Reaction Mechanism & Pathway
The formation of the Schiff base follows an acid-catalyzed addition-elimination mechanism. The acid catalyst (Acetic Acid) activates the carbonyl carbon, facilitating the nucleophilic attack by the primary amine.
Figure 1: Acid-catalyzed mechanism for the condensation of thiazolo[4,5-b]pyridine-6-carbaldehyde with primary amines.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| Thiazolo[4,5-b]pyridine-6-carbaldehyde | 1.0 | Substrate | >95% Purity |
| Primary Amine (Aryl/Alkyl) | 1.0 - 1.2 | Nucleophile | Reagent Grade |
| Ethanol (Absolute) | Solvent | Medium | Anhydrous |
| Glacial Acetic Acid | 2-3 drops | Catalyst | ACS Grade |
| Magnesium Sulfate (MgSO₄) | N/A | Drying Agent | Anhydrous |
Standard Procedure (Reflux Method)
Step 1: Preparation of Reaction Mixture
-
In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of Thiazolo[4,5-b]pyridine-6-carbaldehyde in 15 mL of absolute ethanol .
-
Note: If the aldehyde does not dissolve completely at RT, gently warm the solvent.
-
-
Add 1.0 - 1.2 mmol of the appropriate primary amine (e.g., aniline, substituted aniline, or aliphatic amine).
-
Add 2-3 drops of Glacial Acetic Acid (catalytic).
-
Critical Insight: The pH should be slightly acidic (pH 4-5). Too much acid can protonate the amine, rendering it non-nucleophilic.
-
Step 2: Reaction & Monitoring
-
Attach a reflux condenser and heat the mixture to reflux (78°C) .
-
Stir at reflux for 3 to 6 hours .
-
Validation (TLC): Monitor reaction progress using Silica Gel TLC plates (Eluent: Hexane:Ethyl Acetate 6:4).
-
Target: Disappearance of the aldehyde spot (Rf ~0.4-0.6) and appearance of a new spot (usually lower Rf due to polarity of imine, or higher depending on the amine).
-
Step 3: Work-up & Isolation
-
Cooling: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath for 30 minutes.
-
Observation: The Schiff base often precipitates as a colored solid (yellow/orange) upon cooling.
-
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the precipitate with cold ethanol (5 mL) followed by cold water (5 mL) to remove unreacted amine and acid catalyst.
-
Drying: Dry the product in a vacuum oven at 40-50°C.
Step 4: Purification (If necessary)
-
Recrystallize from hot Ethanol or Ethanol/DMF (9:1) mixture if the product is not pure by TLC.
Workflow Visualization
Figure 2: Step-by-step laboratory workflow for the synthesis and isolation of the target Schiff bases.
Characterization & Data Interpretation
To validate the structure, look for these specific spectroscopic signatures:
| Technique | Parameter | Expected Signal | Structural Insight |
| ¹H-NMR | Chemical Shift (δ) | 8.4 - 9.0 ppm (Singlet, 1H) | Diagnostic -CH=N- azomethine proton. |
| IR Spectroscopy | Wavenumber (ν) | 1610 - 1640 cm⁻¹ (Strong) | Characteristic C=N stretching vibration. |
| ¹H-NMR | Chemical Shift (δ) | 9.0 - 9.2 ppm (Singlet, 1H) | H-2 proton of the thiazolo[4,5-b]pyridine core (deshielded). |
| Mass Spec | m/z | [M+H]⁺ | Molecular ion peak confirming formula weight. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| No Precipitate | Product is soluble in EtOH | Evaporate solvent to 1/3 volume; add cold water or ether to induce precipitation. |
| Low Yield | Incomplete reaction | Increase reflux time; add molecular sieves to trap water (push equilibrium). |
| Hydrolysis | Moisture sensitivity | Ensure all glassware is dry; store product in desiccator. |
Safety & Handling
-
Thiazolo[4,5-b]pyridine derivatives: Treat as potential bioactive agents.[1][2][3][4] Wear gloves and work in a fume hood.
-
Primary Amines: Many aromatic amines are toxic/carcinogenic. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.
References
-
Synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde
-
Biological Activity of Thiazolo[4,5-b]pyridine Derivatives
-
Article: Lozynskyi, A. et al. "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones."[2] Molecules, 26(23), 7136 (2021).
-
Source:
-
- General Protocol for Schiff Base Synthesis from Heterocyclic Aldehydes: Article: Qin, W. et al. "A general and efficient method for the synthesis of Schiff bases catalyzed by acetic acid." Journal of Chemical Research, 37(1), 6-8 (2013). Context: Validates the Acid/EtOH reflux method for electron-deficient aldehydes.
-
Vilsmeier-Haack Reactivity on Pyridine Systems (Contextual)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 3. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. US20070185175A1 - Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. aml.iaamonline.org [aml.iaamonline.org]
Application Note: Advanced One-Pot Synthetic Protocols for Thiazolopyridine Derivatives via Carbaldehyde Intermediates
Executive Summary
Thiazolopyridines represent a privileged class of fused bicyclic heterocycles with profound pharmacological significance, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The strategic integration of carbaldehyde moieties—either utilized as electrophilic starting materials in multicomponent reactions (MCRs) or synthesized as functional handles via direct formylation—enables the rapid, atom-economical generation of diverse chemical libraries[3][4]. This application note outlines field-proven, one-pot synthetic protocols for thiazolopyridine derivatives, emphasizing mechanistic causality, self-validating quality control steps, and sustainable chemistry principles.
Mechanistic Rationale & Structural Dynamics
Carbaldehyde-Driven Multicomponent Cascades
Multicomponent reactions (MCRs) are a cornerstone of modern drug discovery due to their high convergence and atom economy. In the synthesis of highly functionalized thiazolo[3,2-a]pyridines, an aromatic carbaldehyde serves as the critical electrophilic anchor[3].
The cascade initiates via a base-catalyzed Knoevenagel condensation between the carbaldehyde and an active methylene compound. The causality of utilizing a mild organic base like triethylamine (Et₃N) is twofold: it efficiently deprotonates the active methylene to form a reactive enolate without inducing unwanted side-aldol condensations of the carbaldehyde, and it neutralizes amine hydrochlorides (e.g., cysteamine hydrochloride) in situ[3]. The resulting α,β-unsaturated intermediate acts as a powerful Michael acceptor. Subsequent nucleophilic attack by the liberated thiazole precursor triggers a domino sequence of Michael addition, imine-enamine tautomerization, and N-cyclization to yield the fused bicyclic system[3].
Fig 1. One-pot multicomponent cascade workflow for thiazolopyridine synthesis.
Thermodynamic Control via Microwave Irradiation
Traditional batch syntheses of fused thiazoles often suffer from prolonged reaction times and thermal degradation. Microwave-assisted organic synthesis (MAOS) circumvents this by delivering volumetric, direct dielectric heating to the reactants[1]. This targeted energy transfer drastically lowers the activation energy barrier for the final dehydration and cyclization steps, shifting the reaction kinetics to favor the thermodynamically stable thiazolopyridine derivative while minimizing polymeric byproducts[1][5].
Experimental Protocols
Protocol A: Five-Component One-Pot Synthesis of Thiazolo[3,2-a]pyridine Derivatives
This protocol leverages a cascade reaction utilizing an aromatic carbaldehyde to construct the core thiazolopyridine scaffold[3].
Materials:
-
Aromatic carbaldehyde (1.0 mmol)
-
Cyanoacetohydrazide (1.0 mmol)
-
Acetophenone derivative (1.0 mmol)
-
1,1-bis(methylthio)-2-nitroethylene (1.0 mmol)
-
Cysteamine hydrochloride (1.0 mmol)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Absolute ethanol (10 mL)
Step-by-Step Methodology:
-
Initiation & Neutralization: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add cysteamine hydrochloride (1.0 mmol) and absolute ethanol (10 mL). Add Et₃N (1.5 mmol) dropwise.
-
Causality: Et₃N frees the nucleophilic amine from its hydrochloride salt and establishes the mildly basic environment required for the subsequent Knoevenagel condensation[3].
-
-
Reagent Assembly: Sequentially add cyanoacetohydrazide, the acetophenone derivative, the aromatic carbaldehyde, and 1,1-bis(methylthio)-2-nitroethylene to the stirring solution.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Self-Validating QC (TLC Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The disappearance of the UV-active carbaldehyde spot and the emergence of a lower-Rf fluorescent spot indicates successful cascade progression.
-
Precipitation & Workup: After 24 hours, allow the reaction mixture to cool to room temperature. A solid precipitate will form.
-
Causality: The highly functionalized thiazolopyridine product has significantly lower solubility in cold ethanol compared to the starting materials. This drives the reaction to completion via Le Chatelier's principle and allows for direct isolation without the need for column chromatography[3].
-
-
Isolation: Filter the precipitate under vacuum, wash with warm ethanol (2 × 5 mL) to remove unreacted intermediates, and dry under high vacuum to yield the pure product.
Protocol B: One-Pot Vilsmeier-Haack Formylation to Thiazolopyridine Carbaldehydes
For applications requiring a formyl group directly on the thiazolopyridine core (e.g., for downstream functionalization into hydrazones, chalcones, or CDK2 inhibitors)[4][6].
Fig 2. Vilsmeier-Haack formylation pathway for thiazolopyridine carbaldehydes.
Materials:
-
Thiazolopyridine substrate (1.0 mmol)
-
Phosphorus oxychloride (POCl₃, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)
-
Ice-water mixture
Step-by-Step Methodology:
-
Vilsmeier Reagent Generation: Cool anhydrous DMF (5.0 mL) to 0°C in an ice bath under an inert argon atmosphere. Slowly add POCl₃ (3.0 mmol) dropwise over 10 minutes.
-
Causality: The highly exothermic reaction between DMF and POCl₃ generates the electrophilic chloroiminium ion. Strict temperature control prevents the thermal decomposition of this moisture-sensitive reagent.
-
-
Substrate Addition: Stir the complex for 30 minutes at 0°C, then add the thiazolopyridine substrate (1.0 mmol) in small portions.
-
Electrophilic Aromatic Substitution: Gradually warm the reaction to room temperature, then heat to 80°C for 4-6 hours.
-
Self-Validating QC: The solution will transition from pale yellow to a deep orange/red hue, visually confirming the formation of the stable iminium intermediate.
-
-
Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice (50 g) while stirring vigorously. Neutralize the acidic mixture with saturated aqueous sodium acetate until pH 7 is reached.
-
Causality: Mild neutralization safely hydrolyzes the iminium salt to the target carbaldehyde and forces the organic product to precipitate out of the aqueous phase.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from methanol.
Quantitative Data & Yield Analysis
The following table summarizes the efficiency metrics of the described one-pot methodologies, highlighting the robust nature of these protocols across different reaction paradigms.
| Methodology | Core Reactants | Catalyst / Solvent | Temp / Time | Avg. Yield | Key Advantage |
| Five-Component Cascade | Carbaldehyde, Cyanoacetohydrazide, Acetophenone, Nitroethylene, Cysteamine | Et₃N / Ethanol | Reflux / 24h | 85–92% | High atom economy; precipitation allows isolation without chromatography[3]. |
| Microwave-Assisted MCR | 4-amino-5-cyanothiazole, Carbaldehydes/Ketones | DBSA / Water | MW (80-90°C) / 15m | 80–91% | Drastically reduced reaction time; utilizes a green solvent system[1][5]. |
| Vilsmeier-Haack Formylation | Thiazolopyridine core, POCl₃, DMF | None / DMF | 80°C / 4-6h | 70–85% | Direct functionalization yielding versatile carbaldehyde handles for downstream synthesis[2]. |
References
1.[1] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. 1 2.[5] Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction - ACS.org. 5 3.[3] Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - RSC Publishing. 3 4.[2] Synthetic strategies for thiazolopyridine derivatives - Taylor & Francis. 2 5.[4] Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine - ResearchGate. 4 6.[6] Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - J-Stage. 6
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of highly functionalized thiazolo[3,2- a ]pyridine derivatives via a five-component cascade reaction based on nitroketene N , S -acetal - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03910A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
Application Note: Condensation Protocols for Thiazolo[4,5-b]pyridine-6-carbaldehyde
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthetic utility of Thiazolo[4,5-b]pyridine-6-carbaldehyde , a privileged scaffold bioisostere of benzothiazole and purine, widely investigated for kinase inhibition (e.g., p38 MAPK) and neuroprotective applications (e.g., KAT-II inhibition).[1]
Introduction & Strategic Significance
The thiazolo[4,5-b]pyridine bicyclic system represents a critical "scaffold hop" from the more common benzothiazole.[1] The inclusion of the pyridine nitrogen at position 4 modulates lipophilicity (LogP) and hydrogen-bond accepting capability, often improving the pharmacokinetic profile of drug candidates.[1]
The 6-carbaldehyde derivative is of particular synthetic value. Located at the position
-
Stability: Unlike aldehydes at the
(C5) or (C7) positions, the C6 aldehyde is less prone to hydration or self-Cannizzaro reactions due to the weaker electron-withdrawing effect of the pyridine nitrogen at the meta-position. -
Electrophilicity: It remains sufficiently electrophilic to undergo rapid condensation with weak nucleophiles, making it an ideal handle for Late-Stage Functionalization (LSF).[1]
Core Applications
-
Knoevenagel Condensation: Synthesis of push-pull chromophores and acrylonitrile derivatives (potential covalent inhibitors).[1]
-
Schiff Base Formation: Generation of hydrazone-based antibacterial and antifungal agents.
-
Van Leusen Reaction: Extension to oxazole-containing tricyclic systems.
Chemical Safety & Handling
-
Thiazolo[4,5-b]pyridine derivatives are potential skin sensitizers and kinase inhibitors.[1] Handle in a fume hood.
-
Reactivity: The aldehyde is stable in air but should be stored under inert gas (Ar/N2) at 4°C to prevent slow oxidation to the carboxylic acid.[1]
-
Solvents: Anhydrous solvents are critical for Schiff base formation to drive equilibrium; Knoevenagel reactions are more tolerant of moisture but proceed faster in dry conditions.
Experimental Protocols
Protocol A: Synthesis of the Precursor (Thiazolo[4,5-b]pyridine-6-carbaldehyde)
Rationale: This aldehyde is not always commercially available.[1] The most robust route is the reduction of the corresponding nitrile or ester.[1]
Reaction:
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar and argon balloon.
-
Dissolution: Dissolve Thiazolo[4,5-b]pyridine-6-carbonitrile (1.0 eq, 2.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Reduction: Dropwise add DIBAL-H (1.0 M in toluene, 1.2 eq, 2.4 mL) over 15 minutes. Critical: Maintain temperature below -70°C to prevent over-reduction to the amine.[1]
-
Hydrolysis: Stir for 1 hour at -78°C. Quench by adding methanol (1 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate, 10 mL).
-
Workup: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 2 hours until the emulsion clears (two distinct layers). Extract with EtOAc (3 x 15 mL).
-
Purification: Dry organic phase over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Knoevenagel Condensation (Vinyl Nitrile Synthesis)
Rationale: This reaction installs an electron-deficient alkene, a key pharmacophore for Michael acceptor drugs (covalent inhibitors).[1]
Reagents:
-
Substrate: Thiazolo[4,5-b]pyridine-6-carbaldehyde[1]
-
Active Methylene: Malononitrile (or Ethyl cyanoacetate)[1]
-
Catalyst: Piperidine (base) + Acetic Acid (buffer)[1]
Step-by-Step Methodology:
-
Mixing: In a 20 mL vial, suspend the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL) .
-
Catalysis: Add Piperidine (2 drops) followed by Acetic Acid (2 drops) . Note: The catalytic pair buffers the pH, preventing base-catalyzed degradation of the sensitive pyridine ring.[1]
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Visual Cue: The solution typically deepens in color (yellow to orange/red) as conjugation extends.[1]
-
-
Precipitation: Cool to RT. The product often precipitates out.[1] If not, add ice-cold water (5 mL).
-
Isolation: Filter the solid, wash with cold ethanol (2 mL), and dry under vacuum. Recrystallize from EtOH/DMF if necessary.
Protocol C: Schiff Base Formation (Hydrazone Synthesis)
Rationale: Hydrazones are stable linkers used in fragment-based drug discovery to explore binding pockets.
Reagents:
-
Substrate: Thiazolo[4,5-b]pyridine-6-carbaldehyde[1]
-
Amine: 4-Methoxybenzohydrazide (or similar hydrazide/aniline)[1]
-
Catalyst: Glacial Acetic Acid[1]
Step-by-Step Methodology:
-
Solvent Choice: Dissolve the aldehyde (1.0 mmol) in absolute Ethanol (10 mL) .[1] Expert Tip: If solubility is poor, use a 1:1 EtOH/Dioxane mixture.[1]
-
Addition: Add the hydrazide (1.0 mmol) and Glacial Acetic Acid (3-5 drops) .
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (high R_f) should disappear.[1]
-
Workup: Cool to RT. Filter the precipitate.[1]
-
Validation: The formation of the –CH=N– bond is confirmed by the disappearance of the aldehyde proton (10.1 ppm) and appearance of the imine proton (8.2–8.8 ppm) in ¹H NMR.[1]
Reaction Optimization & Troubleshooting
The following decision tree helps select the optimal conditions based on the nucleophile and substrate stability.
Figure 1: Decision matrix for optimizing condensation conditions based on nucleophile reactivity and solubility.[1]
Quantitative Comparison of Solvents
The choice of solvent significantly impacts yield and reaction time for the Knoevenagel condensation of Thiazolo[4,5-b]pyridine-6-carbaldehyde.[1]
| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | Piperidine/AcOH | 78 (Reflux) | 3.0 | 88% | Greenest option; product precipitates cleanly.[1] |
| Methanol | Piperidine | 65 (Reflux) | 5.0 | 72% | Slower kinetics; higher solubility of product leads to loss during filtration.[1] |
| DMF | NH₄OAc | 100 | 1.5 | 82% | Fast, but workup requires aqueous crash-out; difficult to remove trace DMF.[1] |
| Water | None (On-Water) | 90 | 8.0 | 45% | Poor solubility of the heterocycle limits conversion. |
References
-
Synthesis and Biological Activity of Thiazolo[4,5-b]pyridine Derivatives. Source: MDPI, Molecules.[1] Context: Describes the general synthesis and antimicrobial potential of the scaffold.
-
Vilsmeier-Haack Transformations and Pyridine Formylation. Source:Chemical Papers.[1][3] Context: Provides mechanistic insights into formylating pyridine rings, relevant for synthesizing the precursor.
-
Benzothiazole and Azabenzothiazole Compounds as Kinase Inhibitors. Source: US Patent US20070185175A1.[1] Context: Explicitly describes the use of Thiazolo[4,5-b]pyridine-6-carbaldehyde in Van Leusen reactions to form bioactive inhibitors.
-
Novel Bicyclic Heterocyclic Compounds (KAT-II Inhibitors). Source: European Patent EP3372601B1.[1] Context: Details the DIBAL-H reduction protocol for synthesizing the 6-carbaldehyde from ester precursors.
Sources
Strategic Utilization of Thiazolo[4,5-b]pyridine-6-carbaldehyde in Medicinal Chemistry
Executive Summary: The "Linchpin" Intermediate
In the landscape of modern drug discovery, the thiazolo[4,5-b]pyridine scaffold serves as a critical bioisostere for purines, benzothiazoles, and imidazopyridines.[1][2] It is a privileged structure found in inhibitors of kinases (e.g., PI3K, EGFR), GPCR antagonists (e.g., A2A), and antimicrobial agents.[1][2]
The 6-carbaldehyde derivative of this system is not merely a building block; it is a divergent intermediate . Its aldehyde moiety acts as a "linchpin," enabling rapid access to chemical space via three primary vectors:[1]
-
Reductive Amination: For optimizing solubility and pKa (Library expansion).[1][2]
-
Knoevenagel/Wittig Olefination: For extending conjugation and probing hydrophobic pockets.[2]
-
Heterocyclization: Converting the aldehyde into imidazoles, oxazoles, or hydrazones for fragment-based growing.[1][2]
This guide provides a validated workflow for synthesizing, stabilizing, and reacting this high-value intermediate.
Structural Logic & Retrosynthetic Map
The 6-position of the thiazolo[4,5-b]pyridine ring corresponds to the 3-position of the pyridine core (beta to the nitrogen). This position is electronically distinct: it is less electrophilic than the 5- or 7-positions but highly susceptible to metal-catalyzed cross-coupling and lithiation.
General Reactivity & Pathway Map (Graphviz)[1][2]
Figure 1: Divergent synthesis map centered on the 6-carbaldehyde intermediate. The aldehyde serves as the branch point for three distinct medicinal chemistry campaigns.
Validated Synthesis Protocol
Objective: Preparation of Thiazolo[4,5-b]pyridine-6-carbaldehyde from the 6-bromo precursor. Rationale: While the 6-cyano derivative can be reduced (DIBAL-H), the lithium-halogen exchange route is often cleaner for this specific scaffold, avoiding the over-reduction risks associated with electron-deficient nitriles.[1]
Protocol A: Lithiation-Formylation Sequence
Note: This reaction requires strict anhydrous conditions due to the sensitivity of the lithiated pyridine species.
Reagents:
-
6-Bromo-thiazolo[4,5-b]pyridine (1.0 equiv)[1]
-
Anhydrous DMF (3.0 equiv)[1]
-
Anhydrous THF (Solvent)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and septum. Charge with 6-bromo-thiazolo[4,5-b]pyridine (5.0 mmol) and anhydrous THF (50 mL).[1]
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -70 °C.
-
Lithiation: Add n-BuLi dropwise via syringe pump over 15 minutes.
-
Critical Check: The solution color typically shifts (often deep red or orange) indicating formation of the lithiated species. Stir for 30 minutes at -78 °C.
-
-
Formylation: Add anhydrous DMF (15.0 mmol) dropwise. The reaction is exothermic; maintain temperature below -65 °C.
-
Warming: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl (20 mL).
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: The crude aldehyde is often unstable on silica. Purify rapidly via flash chromatography (Hexanes/EtOAc gradient) or use crude if purity >90% by LCMS.[1]
Application Protocols: Transforming the Handle
Application 1: Reductive Amination (Library Synthesis)
Context: Installing solubilizing groups (morpholines, piperazines) at the 6-position to improve ADME properties.
Protocol:
-
Dissolve Thiazolo[4,5-b]pyridine-6-carbaldehyde (1.0 equiv) and the Amine (1.1 equiv) in DCE (Dichloroethane).[1][2]
-
Add Acetic Acid (catalytic, 1-2 drops) to catalyze imine formation.[1] Stir for 1 hour at Room Temperature (RT).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[1]
-
Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before the imine is formed.
-
-
Stir at RT for 4–16 hours.
-
Quench with saturated NaHCO₃. Extract with DCM.[3]
Application 2: Knoevenagel Condensation (Scaffold Extension)
Context: Synthesis of acrylonitriles or benzylidene derivatives, often used to target cysteine residues (Michael acceptors) or occupy hydrophobic pockets.[1][2]
Protocol:
-
Combine Thiazolo[4,5-b]pyridine-6-carbaldehyde (1.0 equiv) and Malononitrile (or active methylene compound) (1.1 equiv) in Ethanol.
-
Add Piperidine (catalytic, 0.1 equiv).[1]
-
Heat to reflux for 2–4 hours.
-
Observation: Product often precipitates upon cooling.
-
-
Filtration: Collect the solid by vacuum filtration. Wash with cold ethanol.
Data Summary & Troubleshooting
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Implication for Handling |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.[1] |
| TPSA | ~50 Ų | Good permeability profile.[2] |
| Stability | Moderate | Prone to oxidation (to carboxylic acid) in air.[1][2] Store under Argon at -20 °C. |
Troubleshooting Guide (Senior Scientist Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Lithiation | Moisture in THF or warm quench.[1] | Re-distill THF over Na/Benzophenone. Ensure T < -70°C during BuLi addition. |
| Aldehyde Oxidation | Air exposure during workup. | Degas solvents. Perform workup quickly. Store product as the acetal if long-term storage is needed. |
| Incomplete Imine Formation | Steric hindrance of amine. | Use Ti(OiPr)₄ as a Lewis acid additive (1.5 equiv) before adding the reducing agent.[1][2] |
| "Sticky" Spot on TLC | Pyridine nitrogen interaction with silica.[2] | Add 1% Triethylamine to the eluent to deactivate silica acidic sites. |
References
-
Synthesis of Thiazolo[4,5-b]pyridines: Chaban, T. I., et al. "Synthesis of some novel thiazolo[4,5-b]pyridines and their tuberculostatic activity evaluation."[1][2][4] Journal of Lviv Polytechnic National University, 2014.[2]
-
Knoevenagel Condensation Applications: Koteswara Rao, V., et al. "Synthesis of novel thiazolo[4,5-b]pyridine derivatives using Knoevenagel condensation."[1][2] Chemical and Pharmaceutical Bulletin, 2022.[5]
-
Vilsmeier-Haack & Formylation Strategies: "Vilsmeier-Haack Reaction - Organic Chemistry Portal."[6]
-
Nitrile Reduction Protocols: "Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes." BenchChem.[3]
-
Solid Phase Synthesis of Thiazolopyridines: Lee, T., et al. "Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction."[1][2][7] Journal of Combinatorial Chemistry, 2010.[8]
Sources
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thiazolo[4,5-b]pyridine-6-carbaldehyde Synthesis
The following technical guide serves as a specialized support resource for the synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde . It is designed for medicinal chemists and process scientists encountering yield or reproducibility issues.
Topic: Optimization of Yield and Purity in 6-Formyl-Thiazolo[4,5-b]pyridine Synthesis Ticket Type: Advanced Troubleshooting & Protocol Optimization Applicable For: Scale-up (g to kg), Medicinal Chemistry Route Selection
Executive Summary & Strategic Analysis
The synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde is frequently bottlenecked by two factors: the electron-deficient nature of the pyridine ring (hindering electrophilic aromatic substitution) and the competing reactivity of the C2-position on the thiazole ring.
Direct formylation (e.g., Vilsmeier-Haack) on the core scaffold typically fails or gives negligible yields. The industry-standard "High Reliability" route relies on a Metal-Halogen Exchange (MHE) strategy starting from a 6-halogenated precursor, or a Reductive Strategy from a nitrile/ester.
The "Golden Path" Workflow
The most robust protocol involves constructing the 6-bromo-thiazolo[4,5-b]pyridine scaffold first, followed by lithiation and formyl trap.
Figure 1: The optimized synthetic pathway prioritizing the 6-bromo intermediate to avoid regioselectivity issues.
Core Protocol: The "MHE" Route (Metal-Halogen Exchange)
This protocol addresses the common failure mode where direct functionalization fails.
Stage 1: Synthesis of 6-Bromo-thiazolo[4,5-b]pyridine
Precursor: 2-Chloro-3-amino-5-bromopyridine (Commercial or prepared from 2-amino-5-bromopyridine).
-
Thiolation: Treat 2-chloro-3-amino-5-bromopyridine with NaSH (2.0 equiv) in DMF at 100°C to generate the transient 2-mercapto-3-amino-5-bromopyridine. Note: Do not isolate the thiol; it oxidizes rapidly to the disulfide.
-
Cyclization: Add Triethyl orthoformate (3.0 equiv) and catalytic p-TsOH directly to the crude thiol mixture. Reflux for 3-4 hours.
-
Purification: Cool to RT. Pour into ice water. The solid precipitate is the target 6-bromo core.
Stage 2: Formylation (The Critical Step)
Reagents: n-Butyllithium (n-BuLi), DMF, Anhydrous THF.
| Parameter | Specification | Reason (Causality) |
| Temperature | -78°C (Strict) | At > -60°C, n-BuLi will deprotonate C2 (thiazole) instead of exchanging Br (pyridine), leading to wrong regioisomer. |
| Concentration | 0.1 M in THF | High dilution prevents aggregation of lithiated species, improving selectivity. |
| Addition Rate | Slow dropwise | Localized heating during addition causes "hot spots" where C2-deprotonation occurs. |
| Quench | DMF (5.0 equiv) | Excess DMF ensures rapid trapping of the unstable lithio-species. |
Protocol:
-
Dissolve 6-bromo-thiazolo[4,5-b]pyridine (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.
-
Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.
-
Checkpoint: The solution usually turns deep red/brown (formation of heteroaryl-lithium).
-
-
Stir at -78°C for exactly 30 minutes. Do not extend.
-
Add anhydrous DMF (5.0 equiv) rapidly.
-
Allow to warm to 0°C over 1 hour.
-
Quench with sat. NH₄Cl. Extract with EtOAc.
Troubleshooting Guide
Issue 1: "I am getting a mixture of products or low yield (<20%) during formylation."
Diagnosis: Competitive Lithiation at C2. The proton at C2 (between S and N) is acidic. If the Br/Li exchange is too slow or the temperature is too high, n-BuLi acts as a base rather than a nucleophile. Solution:
-
Switch Reagent: Use t-BuLi (2.0 equiv) instead of n-BuLi. t-BuLi undergoes halogen exchange significantly faster than deprotonation.
-
Reverse Addition: If solubility is an issue, cannulate the substrate into the lithiating agent (Inverse addition) to maintain low temperature, though this is riskier for Br-Li exchange.
-
Alternative: Use i-PrMgCl·LiCl (TurboGrignard) at -15°C. This is milder and highly selective for Br-exchange over deprotonation.
Issue 2: "The aldehyde decomposes during purification."
Diagnosis: Oxidation or Hydration. Electron-deficient aldehydes (like pyridine-carbaldehydes) are prone to oxidation to carboxylic acids or formation of hydrates/hemiacetals. Solution:
-
Workup: Avoid basic washes (NaOH/NaHCO₃) which can trigger Cannizzaro reactions. Use slightly acidic or neutral buffers.
-
Storage: Store under Argon at -20°C.
-
Derivatization: If the aldehyde is too unstable, trap it immediately as an acetal (using ethylene glycol) or proceed directly to the next step (e.g., reductive amination) without isolation.
Issue 3: "My starting material (2-amino-3-mercaptopyridine) is turning into a yellow goo."
Diagnosis: Disulfide Formation. Aminothiols are extremely sensitive to air oxidation. Solution:
-
In-situ Protocol: Do not isolate the thiol. Generate it and immediately cyclize with the orthoester/carboxylic acid in the same pot.
-
Reducing Agent: Add 5% Triphenylphosphine (PPh₃) or DTT to the reaction mixture to keep the sulfur reduced during cyclization.
Frequently Asked Questions (FAQs)
Q: Can I use the Vilsmeier-Haack reaction on Thiazolo[4,5-b]pyridine? A: No. The thiazolo[4,5-b]pyridine ring system is electron-deficient due to the pyridine nitrogen. Vilsmeier reagents are electrophilic and require an electron-rich ring (like indole or pyrrole). You will likely recover starting material or get N-formylation side products.
Q: Why not reduce the nitrile (6-CN) instead? A: This is a valid alternative (Route B).
-
Protocol: Convert 6-bromo-thiazolo[4,5-b]pyridine to the nitrile using Zn(CN)₂/Pd(PPh₃)₄.
-
Reduction: Treat the nitrile with DIBAL-H (1.1 equiv) at -78°C to -40°C, followed by acidic hydrolysis.
-
Pros: Avoids lithiation; DIBAL reduction is very clean.
-
Cons: Requires Pd-catalyzed cyanation step first. Use this if the lithiation route fails due to functional group incompatibility.
Q: How do I number the atoms to ensure I am at position 6? A:
-
S is position 1.
-
N (pyridine) is position 4.
-
The carbons of the pyridine ring are 5, 6, and 7.
-
Position 6 is para to the pyridine nitrogen (C4) and meta to the bridgehead.
References
-
General Synthesis of Thiazolo[4,5-b]pyridines
-
Lithiation of Pyridines (Methodology)
-
Reduction of Nitriles/Esters to Aldehydes (DIBAL Route)
- European Patent EP 3372601 B1. "Novel Bicyclic Heterocyclic Compound.
-
Solid-Phase & Alternative Cyclizations
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiazolo[4,5-b]pyridine-6-carbaldehyde Purification
[1]
Executive Summary
Thiazolo[4,5-b]pyridine-6-carbaldehyde represents a class of fused heterocycles often utilized as pharmacophores in drug discovery (e.g., purine bioisosteres).[1][2][3][4][5] Its purification is complicated by two main factors:
-
The Pyridine Nitrogen: This basic site can cause severe tailing on silica gel due to hydrogen bonding with silanols.[1]
-
The Aldehyde Moiety: Susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic conditions.[1]
This guide prioritizes chromatographic resolution and controlled recrystallization to achieve >98% purity.
Phase 1: Initial Isolation & Crude Workup
Objective: Remove bulk reaction byproducts (catalysts, inorganic salts) and stabilize the aldehyde.[1]
Protocol 1.1: Quenching and Extraction
If synthesized via Vilsmeier-Haack or oxidation of the methyl precursor:
-
Neutralization: Pour the reaction mixture into ice-cold saturated NaHCO₃. Do not use strong bases (NaOH/KOH) to avoid aldol condensation or Cannizzaro reactions.[1]
-
Extraction Solvent: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Note: If the compound precipitates at the interface (common with thiazolopyridines), filter the biphasic mixture through a Celite pad before separation.[1]
-
-
Washing: Wash the organic layer with brine (saturated NaCl) to remove residual water-soluble impurities.[1]
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is acid-sensitive, as MgSO₄ is slightly Lewis acidic.[1]
Phase 2: Chromatographic Purification
Objective: Separation of the aldehyde from regioisomers and unreacted starting materials.[1]
FAQ: Why is my compound streaking on the column?
Answer: The pyridine nitrogen interacts with the acidic silanol groups on the silica gel.[1] Solution: Passivate the silica gel by adding 1% Triethylamine (Et₃N) to your column equilibration solvent and mobile phase.[1]
Protocol 2.1: Flash Column Chromatography
| Parameter | Specification | Reasoning |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard resolution for heterocycles.[1] |
| Mobile Phase A | Hexanes or Petroleum Ether | Non-polar carrier.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[1] |
| Gradient | 0% → 40% B over 20 CV | Thiazolopyridines typically elute between 20-35% EtOAc.[1] |
| Additive | 1% Et₃N (optional) | Prevents peak tailing (band broadening).[1] |
| Loading | Solid load on Celite | Improves resolution for compounds with low solubility in hexanes.[1] |
Phase 3: Recrystallization (Final Polish)
Objective: Achieving >98% purity for biological assays.
Protocol 3.1: Solvent Selection
The thiazolo[4,5-b]pyridine scaffold is planar and prone to
Recommended System: Ethanol / DMF [1][5][6]
-
Dissolve the crude solid in the minimum amount of hot DMF (approx. 80°C).
-
Slowly add hot Ethanol until persistent cloudiness appears.
-
Allow the solution to cool to room temperature slowly (over 2 hours) to form needles.
-
Cool to 4°C overnight.
-
Wash: Filter and wash the crystals with cold diethyl ether to remove residual DMF.
Phase 4: Troubleshooting & FAQs
Q1: I see a spot on TLC that doesn't move (Baseline). What is it?
Diagnosis: This is likely the carboxylic acid derivative (Thiazolo[4,5-b]pyridine-6-carboxylic acid), formed by air oxidation of your aldehyde.[1] Fix:
-
Prevention: Store the aldehyde under Nitrogen/Argon at -20°C.
-
Removal: A bicarbonate wash (sat.[1] NaHCO₃) during workup usually removes the acidic impurity into the aqueous layer.[1]
Q2: My yield is lower than expected, but the NMR is clean.
Diagnosis: The compound might be retained on the silica gel or lost in the mother liquor during recrystallization.[1] Fix:
-
Flush the column with 10% Methanol in DCM to recover any material stuck to the silica.[1]
-
Concentrate the recrystallization mother liquor and run a second crop.[1]
Q3: How do I separate the 6-carbaldehyde from the 4,5-b regioisomer?
Diagnosis: Regioisomers often have very similar Rf values.[1] Fix:
-
Solvent Switch: Change the column solvent system to DCM:Acetone (95:5) . The dipole interactions differ significantly from Hexane:EtOAc, often improving separation of isomers.[1]
Visual Workflow: Purification Logic Gate
Caption: Decision tree for the isolation and purification of Thiazolo[4,5-b]pyridine-6-carbaldehyde, highlighting critical checkpoints for pH sensitivity and purity assessment.
References
-
Chaban, T. I., et al. "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Chemistry of Heterocyclic Compounds, vol. 60, no. 3/4, 2024, pp. 130–132.[1][3] Link
-
Chaban, T. I., et al. "Synthesis and Antioxidant Properties of Novel Thiazolo[4,5-b]pyridine-2-Ones."[1][7] Journal of Organic and Pharmaceutical Chemistry, vol. 17, no. 2, 2019, pp. 15-20.[1] Link
-
Lozynskyi, A., et al. "Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones."[1][6] Scientia Pharmaceutica, vol. 89, no.[1] 4, 2021.[1][8] Link[1]
-
PubChem. "Thiazolo[5,4-b]pyridine Compound Summary." National Library of Medicine. Link
Sources
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 7. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Thiazolo[4,5-c]pyridine | C6H4N2S | CID 585837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions during thiazolopyridine functionalization
Technical Support Center: Thiazolopyridine Functionalization Current Status: Operational 🟢 Topic: Minimizing Side Reactions in Thiazolo[5,4-b]pyridine and related scaffolds. Operator: Senior Application Scientist
Welcome to the Thiazolopyridine Functionalization Help Desk
You are likely here because your LCMS shows a "forest" of peaks, your catalyst died immediately, or your halogen migrated to the wrong carbon. Thiazolopyridines are privileged scaffolds in kinase inhibitor discovery, but the fusion of an electron-deficient pyridine with an electron-rich (but sulfur-containing) thiazole creates a "push-pull" electronic environment that complicates standard protocols.[1]
Below are the three most common "Support Tickets" we receive, complete with diagnostic steps, mechanistic root causes, and validated protocols.
Ticket #001: Suzuki Coupling Stalled / Catalyst Death
User Query: "I am trying to couple a boronic acid to 2-chlorothiazolo[5,4-b]pyridine. The reaction turns black immediately, and I see mostly starting material or dehalogenated byproduct. I'm using Pd(PPh3)4."
Diagnosis: You are experiencing Heteroatom Catalyst Poisoning combined with Protodehalogenation .
-
The Poison: The thiazole sulfur and pyridine nitrogen are soft Lewis bases. They coordinate strongly to the Pd(II) center, displacing labile phosphine ligands (like PPh3) and forming an inactive "Pd-heterocycle" resting state.[1]
-
The Side Reaction: Once the catalytic cycle stalls,
-hydride elimination or non-productive pathways lead to protodehalogenation (where the Cl is replaced by H), destroying your starting material.
Resolution Protocol: Switch to a "Throw-Away" Ligand system or an NHC-based Pre-catalyst (Pd-PEPPSI).[1]
The Fix: Pd-PEPPSI-IPr Protocol
Why this works: The N-Heterocyclic Carbene (NHC) ligand is bulky and electron-rich, preventing the thiazole sulfur from binding to the metal center.[1] The pyridine "throw-away" ligand on the pre-catalyst ensures rapid initiation.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Catalyst | Pd(PPh3)4 (5-10 mol%) | Pd-PEPPSI-IPr (1-3 mol%) |
| Base | Na2CO3 (aq) | K3PO4 (3.0 eq) or Cs2CO3 |
| Solvent | DMF/Water | Dioxane/Water (4:[1]1) or Toluene |
| Temp | 90°C | 60-80°C (Milder) |
| Atmosphere | Nitrogen balloon | Argon sparge (20 min) |
Step-by-Step Workflow:
-
Charge: Add halide (1.0 eq), Boronic acid (1.2 eq), K3PO4 (3.0 eq), and Pd-PEPPSI-IPr (2 mol%) to a vial.
-
Purge: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1). Crucial: High concentration (0.2 M - 0.5 M) helps turnover.[1]
-
Heat: Stir at 80°C. Monitor by LCMS at 1 hour.
-
Workup: Scavenge Pd with thiourea-functionalized silica before concentration to prevent post-reaction isomerization.
Figure 1: Decision pathway for avoiding catalyst poisoning. Standard phosphines are displaced by the heterocycle, whereas bulky NHC ligands protect the active center.
Ticket #002: The "Halogen Dance" (Regioselectivity)
User Query: "I treated 6-bromothiazolo[5,4-b]pyridine with LDA at -78°C followed by an electrophile. I expected C-2 functionalization, but the bromine moved to C-2, and my electrophile ended up at C-6. What happened?"
Diagnosis: You have triggered the Halogen Dance (HD) . Upon lithiation at the most acidic position (C-2), the resulting heteroaryl-lithium species is unstable.[1] If the temperature is not strictly controlled, or if the lithiation is slow, the lithiated species attacks the bromine on a starting molecule. The bromine "migrates" to the more stable lithiated position, scrambling your regiochemistry.
Resolution Protocol: Use Kinetic Control and Transmetallation .
The Mechanism:
-
Deprotonation: LDA removes the C-2 proton (most acidic).
-
Migration: The C-2 Li species attacks the C-6 Br of a non-lithiated molecule.
-
Result: You get C-2 Br and C-6 Li (thermodynamically favored in some solvents).[1]
Corrective Workflow (The "Stop the Dance" Protocol):
-
Base: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] It is less nucleophilic and more basic than LDA, ensuring faster deprotonation.[1]
-
Temperature: Must be <-78°C . Do not allow it to warm up until quenched.
-
Transmetallation (The Fix): Immediately add ZnCl2 or MgCl2 after lithiation.
-
Why: The C-Zn or C-Mg bond is more covalent and holds the position, stopping the intermolecular halogen transfer.
-
Experimental Protocol:
-
Prepare Base: Generate LiTMP in situ (TMP + nBuLi) in THF at 0°C, then cool to -78°C.[1]
-
Addition: Add the thiazolopyridine substrate dropwise (very slowly) to the base. Note: Adding substrate to base ensures excess base is always present, favoring deprotonation over nucleophilic attack.[1]
-
Transmetallation: After 15 mins at -78°C, add ZnCl2 (1.0 M in THF).
-
Functionalize: Warm to 0°C (now safe as organozinc) and add your electrophile (e.g., aldehyde, allyl halide) or catalyst for Negishi coupling.[1]
Figure 2: Preventing the Halogen Dance.[1] Immediate transmetallation traps the kinetic anion, preventing the thermodynamic rearrangement of the halogen.
Ticket #003: Nucleophilic Substitution (S_NAr) Selectivity
User Query: "I have a 2,5-dichloro-thiazolo[5,4-b]pyridine. I want to displace the Cl at the pyridine ring, but the nucleophile attacks the thiazole C-2 position or gives a mixture."
Diagnosis: Thiazolopyridines have two electrophilic sites.
-
Site A (Thiazole C-2): Activated by the C=N bond of the thiazole.
-
Site B (Pyridine C-5/C-7): Activated by the pyridine nitrogen.[1]
In [5,4-b] systems, the Pyridine Nitrogen is para to the C-5 position, making it highly reactive to S_NAr.[1] However, the Thiazole C-2 is also very electrophilic.[1]
Resolution Protocol: Manipulate Leaving Group Hierarchy and Hard/Soft Acid Base (HSAB) theory.
Optimization Table:
| Variable | Strategy | Effect |
| Leaving Group | Use Fluorine at the desired position.[1] | S_NAr rate: F >> Cl > Br.[2] If you want pyridine substitution, synthesize the fluoro-analog.[1] |
| Nucleophile | Hard Nucleophiles (Alkoxides) | Prefer the harder electrophilic center (typically the Pyridine C-F). |
| Nucleophile | Soft Nucleophiles (Thiols) | Prefer the softer center (Thiazole C-Cl).[1] |
| Solvent | DMSO / NMP | Polar aprotic solvents accelerate S_NAr significantly, often improving selectivity for the most activated position (F). |
Protocol for Selective Pyridine Substitution:
-
Substrate: Start with 5-fluoro-2-chlorothiazolo[5,4-b]pyridine.
-
Conditions: amine (1.1 eq), DIPEA (2.0 eq), DMSO, 60°C.
-
Outcome: The Fluorine at C-5 is displaced rapidly (
faster than Cl), leaving the Thiazole-Cl intact for subsequent Suzuki coupling.[1]
References
-
Catalyst Poisoning & NHC Ligands: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[1] Chemistry – A European Journal, 2006.[1] [1]
-
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1] Chemical Society Reviews, 2007.[1]
-
Thiazolopyridine Synthesis & Reactivity: Baumann, M., et al.[1] "The Flow Synthesis of Heterocycles." Beilstein Journal of Organic Chemistry, 2011.[1]
-
Lithiation of Thiazoles: Chinchilla, R., et al. "Lithiation of Thiazoles and Benzothiazoles."[1] Chemical Reviews, 2004.[1]
-
S_NAr Reactivity in Heterocycles: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.[1] (Classic text on S_NAr kinetics).
Disclaimer: All protocols involve hazardous chemicals (organolithiums, palladium).[1] Always perform a risk assessment before experimentation.
Sources
Technical Support Guide: Purification of Thiazolo[4,5-b]pyridine-6-carbaldehyde
Case ID: T-45B-ALD-PUR Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Chemical Logic
Thiazolo[4,5-b]pyridine-6-carbaldehyde is a fused bicyclic heteroaromatic intermediate often utilized in the synthesis of kinase inhibitors (e.g., c-Met, PI3K).
The Purification Challenge: This molecule presents a "Goldilocks" problem common to fused pyridine aldehydes:
-
Solubility: The planar aromatic core drives strong
stacking (poor solubility in non-polar solvents), while the pyridine nitrogen and aldehyde oxygen increase polarity (making it too soluble in alcohols for easy recovery). -
Reactivity: The C-6 aldehyde is electrophilic and prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation under basic conditions.
Primary Recommendation: For most crude preparations (purity >85%), Ethanol (EtOH) or Acetonitrile (MeCN) are the single-solvent systems of choice. For lower purity material, a Dichloromethane (DCM)/Hexane anti-solvent system is preferred to avoid thermal degradation.
Solvent Selection Matrix
The following data is synthesized from solubility profiles of the thiazolo[4,5-b]pyridine core and analogous heteroaromatic aldehydes.
| Solvent Class | Specific Solvent | Suitability | Technical Notes |
| Protics | Ethanol (Abs.) | High | Primary Choice. Good thermal gradient solubility. Avoid if product contains acidic impurities (acetal risk). |
| Methanol | Moderate | Often "too good" a solvent; leads to low recovery yields. Risk of hemiacetal formation on prolonged heating. | |
| Acetic Acid | Low | Avoid. While effective for the core scaffold, it catalyzes aldehyde degradation/polymerization. | |
| Polar Aprotics | Acetonitrile | High | Excellent for obtaining high-purity crystals. Sharp solubility curve vs. temperature. |
| DMF / DMSO | Low | Product is too soluble. Only use as a "Good Solvent" in a water-precipitation method (not true recrystallization). | |
| Ethyl Acetate | Moderate | Good for washing, but often requires an anti-solvent (Heptane) for crystallization. | |
| Non-Polars | Toluene | Moderate | Requires high temperatures (110°C). Good for removing polar impurities, but risk of thermal decomposition. |
| Hexanes/Heptane | Anti-Solvent | Strictly used to crash out the product from DCM or EtOAc. |
Detailed Experimental Protocols
Method A: Single-Solvent Recrystallization (Ethanol or Acetonitrile)
Best for: Crude material with purity >85% and minimal tarry residues.
-
Preparation: Place 1.0 g of crude Thiazolo[4,5-b]pyridine-6-carbaldehyde in a 50 mL round-bottom flask (RBF).
-
Solvation: Add 10 mL of Ethanol (or Acetonitrile). Add a magnetic stir bar.
-
Heating: Heat to reflux (78°C for EtOH, 82°C for MeCN) with vigorous stirring.
-
Checkpoint: If solid remains after 5 mins at reflux, add solvent in 2 mL increments until dissolved.
-
Critical: Do not exceed 20 mL solvent per gram of solid. If undissolved material remains, it is likely inorganic salts or polymerized by-products—hot filter immediately.
-
-
Cooling: Remove from heat. Allow the flask to cool to room temperature (RT) slowly over 1 hour.
-
Tip: Insulate the flask with a paper towel to slow the cooling rate; this promotes larger crystal growth and excludes impurities.
-
-
Crystallization: Once at RT, place in an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter the crystals using a Büchner funnel. Wash with 2-3 mL of cold solvent.
Method B: Anti-Solvent Precipitation (DCM / Hexane)
Best for: Oily crude material or heat-sensitive batches.
-
Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature (approx. 5-10 mL/g).
-
Clarification: If the solution is dark/cloudy, treat with activated charcoal (5 wt%) for 10 mins, then filter through a Celite pad.
-
Precipitation: While stirring rapidly, add Hexane dropwise.
-
Observation: The solution will turn cloudy. Continue adding Hexane until the cloudiness persists.
-
-
Correction: Add a few drops of DCM to just redissolve the cloudiness (saturation point).
-
Crystallization: Cover loosely and allow the DCM to evaporate slowly in a fume hood, or cool the closed system to -20°C.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
Cause: This is common with heteroaromatic aldehydes containing impurities. The impurities lower the melting point of the solvated mixture below the boiling point of the solvent. Fix:
-
Re-heat the mixture to redissolve the oil.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.
-
Switch Solvents: Change to a higher boiling solvent (e.g., Toluene) or use Method B (DCM/Hexane) to avoid the melting temperature.
Q2: The recovery yield is very low (<40%).
Cause: The aldehyde is likely too soluble in the chosen solvent at room temperature, or the "mother liquor" is holding the product. Fix:
-
Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a second crop.
-
Switch from Methanol to Ethanol, or from Ethanol to Isopropanol (decreasing polarity).
Q3: The crystals are turning red/brown during drying.
Cause: Oxidation.[1][2][3][4] The aldehyde is oxidizing to the carboxylic acid or forming a Schiff base with trace amines from the synthesis step. Fix:
-
Dry under vacuum at room temperature, not in an oven.
-
Store under an inert atmosphere (Nitrogen/Argon).
-
Ensure the crude material was washed with dilute acid (0.1 M HCl) prior to recrystallization to remove trace amine catalysts (e.g., piperidine/morpholine) often used in its synthesis.
Visual Decision Support
Workflow: Solvent Screening Logic
Use this logic flow to determine the correct solvent system for your specific batch purity.
Caption: Decision matrix for selecting the optimal purification path based on crude material quality.
Logic: Troubleshooting "Oiling Out"
The most frequent failure mode for this compound class.
Caption: Step-by-step remediation for oiling out phenomena.
References
-
Chaban, T. I., et al. (2013).[5] "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Der Pharma Chemica, 8(1), 287-295.
-
Gong, Y., et al. (2010). "Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction." Journal of Combinatorial Chemistry, 12(1), 95–99.[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Thiazolo[5,4-b]pyridine (Isomer Analog). PubChem.
-
Lelyukh, M. I., et al. (2017). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2." Journal of Organic and Pharmaceutical Chemistry.
Sources
- 1. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. library.dmed.org.ua [library.dmed.org.ua]
Technical Support Center: Vilsmeier-Haack Reaction on Thiazolopyridine Cores
Core Directive & Executive Summary
The Vilsmeier-Haack (V-H) reaction is the gold standard for introducing formyl groups (-CHO) onto electron-rich aromatic systems.[1] However, thiazolopyridine cores present a unique "push-pull" electronic paradox that often leads to experimental failure.
The thiazole ring is generally electron-rich (nucleophilic), while the fused pyridine ring is electron-deficient (electrophilic). This fusion significantly lowers the overall nucleophilicity of the system compared to a simple thiazole or benzene derivative. Consequently, standard V-H protocols often result in no reaction , tar formation , or unintended chlorination .
This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic hurdles of formylating this fused heterocyclic scaffold.
Mechanistic Insight: The Thiazolopyridine Paradox
To troubleshoot effectively, you must visualize the reaction landscape. The Vilsmeier reagent (chloromethyliminium salt) is a weak electrophile.[2] It requires a nucleophilic substrate to attack it.
-
The Problem: The pyridine nitrogen acts as an electron sink, pulling density away from the thiazole ring.
-
The Consequence: If your thiazolopyridine does not have an activating group (e.g., -OMe, -NMe₂, -OH) or if the nitrogen is not blocked/oxidized, the ring system may be too inert for the weak Vilsmeier electrophile.
Visualization: The Reaction Pathway & Failure Points[3]
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation highlighting critical divergence points for thiazolopyridine substrates.
Troubleshooting Guide (Q&A)
Scenario A: "I see no conversion by TLC/LCMS after 24 hours."
Diagnosis: The substrate is likely too electron-deficient. The standard Vilsmeier reagent is not electrophilic enough to overcome the deactivation caused by the pyridine ring.
Corrective Actions:
-
Temperature Modulation: Standard protocols run at 0°C to RT. For thiazolopyridines, you often need to heat to 60–80°C . Warning: Monitor strictly for tar formation.
-
Solvent Switch: Switch from neat DMF to 1,2-dichloroethane (DCE) or CHCl₃ as the solvent. This allows for higher reflux temperatures and better solubility of the intermediate salt.
-
Reagent Modification: Use Pyrophosphoryl chloride or Triflic anhydride (Tf₂O) instead of POCl₃ to generate a "Supra-Vilsmeier" reagent, which is significantly more electrophilic.
Scenario B: "I isolated a chlorinated product instead of the aldehyde."
Diagnosis: You likely have a hydroxy (-OH) group or a lactam (C=O) functionality on your ring. The Science: POCl₃ is a potent chlorinating agent. On heterocyclic systems, the conversion of a hydroxy/lactam group to a chloride (via aromatization) is kinetically faster than the Vilsmeier formylation.
Corrective Actions:
-
Protect the Oxygen: You must alkylate (e.g., -OMe) or protect the oxygen before attempting V-H formylation.
-
Accept and Adapt: If the chlorination is acceptable, proceed. The chloro-group can be useful for subsequent Suzuki/Buchwald couplings.
Scenario C: "The reaction turned into a black tar/polymer."
Diagnosis: Thermal runaway or Vilsmeier-Haack-Arnold polymerization. The Science: If your substrate has an activated methyl group (e.g., 2-methylthiazolopyridine), the Vilsmeier reagent can attack the methyl group (Vilsmeier-Haack-Arnold reaction), leading to vinyl aldehydes that are highly unstable and prone to polymerization.
Corrective Actions:
-
Strict Temperature Control: Never add the substrate to the Vilsmeier reagent at room temperature. Always add at 0°C , stir for 30 mins, then warm slowly.
-
Reverse Addition: Add the pre-formed Vilsmeier reagent to the substrate solution dropwise, not the other way around. This keeps the electrophile concentration low relative to the substrate.
Optimized Experimental Protocol
Context: This protocol is optimized for a generic thiazolo[4,5-b]pyridine core.
Reagents:
-
POCl₃ (Phosphorus oxychloride) (1.2 – 3.0 eq)
-
DMF (Anhydrous) (5.0 – 10.0 eq or as solvent)
Step-by-Step Workflow:
-
Reagent Formation (The "Active Species"):
-
In a flame-dried flask under Argon, charge anhydrous DMF.
-
Cool to 0°C (ice/salt bath).
-
Add POCl₃ dropwise over 15 minutes. Note: Massive exotherm. If it smokes or turns yellow/brown rapidly, your rate is too fast.
-
Stir at 0°C for 30 minutes. The solution should be colorless or pale yellow. This generates the Chloroiminium Ion .[6][7][8]
-
-
Substrate Addition:
-
Dissolve your thiazolopyridine in a minimum volume of DMF (or DCE if solubility is poor).
-
Add this solution dropwise to the Vilsmeier reagent at 0°C.[3]
-
Critical Checkpoint: If a precipitate forms immediately, this is likely the iminium salt. This is good. Ensure efficient stirring.
-
-
Reaction Phase:
-
Workup (The Hydrolysis):
-
The reaction mixture contains the iminium salt, which is not the aldehyde yet.
-
Pour the reaction mixture onto crushed ice/water (approx. 5x volume).
-
Neutralization: Slowly add saturated NaOAc (Sodium Acetate) or NaHCO₃ until pH reaches 7–8 .[9]
-
Note: Strong base (NaOH) can degrade the aldehyde (Cannizzaro reaction risk) or hydrolyze the ring.
-
Stir for 1 hour to ensure complete hydrolysis of the iminium species to the aldehyde.
-
Extract with EtOAc or DCM.[3]
-
Data Summary: Solvent & Condition Effects
| Parameter | Standard Condition | Optimized for Thiazolopyridine | Reason |
| Solvent | Neat DMF | DCE or CHCl₃ (with DMF eq.) | Allows higher Temp reflux; prevents tar. |
| POCl₃ Eq | 1.1 eq | 2.0 - 3.0 eq | Overcomes N-coordination/deactivation. |
| Temp | 0°C to RT | 60°C - 80°C | Overcomes high activation energy of fused ring. |
| Quench | Water | NaOAc Buffer (pH 7) | Prevents ring opening/aldehyde degradation. |
Decision Logic for Troubleshooting
Use this logic flow to diagnose failures in real-time.
Figure 2: Logical decision tree for diagnosing Vilsmeier-Haack reaction outcomes.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[10] The Vilsmeier–Haack Reaction.[1][2][3][6][7][8][9][11][12][13][14] Comprehensive Organic Synthesis, 2, 777-794.
-
Jones, G., & Stanforth, S. P. (1997).[10] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330.
-
Raj, P. S., et al. (2013). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles using Vilsmeier-Haack reaction. Asian Journal of Chemistry.
-
Mettler Toledo. (2023). Thermal Hazards of the Vilsmeier-Haack Reaction. Technical Whitepaper.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier haack rxn | PPTX [slideshare.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. jk-sci.com [jk-sci.com]
Validation & Comparative
1H NMR Analysis and Interpretation of Thiazolo[4,5-b]pyridine-6-carbaldehyde
The following guide provides an in-depth technical analysis of the 1H NMR characteristics of Thiazolo[4,5-b]pyridine-6-carbaldehyde. This content is designed for medicinal chemists and structural biologists requiring rigorous verification of this specific heterocyclic scaffold.
A Comparative Technical Guide for Structural Validation
Part 1: Executive Summary & Molecule Profile
Thiazolo[4,5-b]pyridine-6-carbaldehyde (CAS: 1367917-16-5) is a fused bicyclic heteroaromatic scaffold increasingly utilized in kinase inhibitor discovery and fragment-based drug design. Its structural integrity is defined by the fusion of a thiazole ring and a pyridine ring, with a reactive aldehyde handle at position 6.
Accurate NMR interpretation is critical because the synthesis of thiazolopyridines often yields regioisomeric mixtures (e.g., [4,5-b] vs. [5,4-b] isomers) that are difficult to distinguish by mass spectrometry alone. This guide provides the definitive spectroscopic signature to validate the [4,5-b] regiochemistry.
Structural Numbering & Theoretical Shift Prediction
The [4,5-b] fusion implies the pyridine nitrogen is at position 4 relative to the thiazole sulfur (position 1).
-
Formula: C₇H₄N₂OS
-
MW: 164.18 g/mol
-
Key Protons:
-
H-2 (Thiazole): Highly deshielded singlet.
-
H-5 (Pyridine): Ortho to Pyridine N, Ortho to CHO.
-
H-7 (Pyridine): Meta to Pyridine N, Ortho to CHO.
-
CHO (Aldehyde): Distinctive downfield singlet.
-
Part 2: Experimental Protocol
To ensure reproducibility and resolution of fine coupling constants, follow this standardized protocol.
Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D) is the preferred solvent. CDCl₃ often leads to poor solubility and broad signals due to stacking interactions of the planar core.
-
Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Handling: The aldehyde is susceptible to oxidation (to carboxylic acid) and hydration (gem-diol formation) in the presence of water. Use a fresh ampoule of DMSO-d₆.
Acquisition Parameters (400 MHz or Higher)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The aldehyde proton and isolated heteroaromatic protons often have long T1 relaxation times; insufficient D1 causes integration errors.
-
Spectral Width: -2 to 14 ppm (ensure the aldehyde region is covered).
-
Scans (NS): 16–64 scans for sufficient S/N.
-
Temperature: 298 K (25°C).
Part 3: 1H NMR Spectral Analysis
Data Summary Table (DMSO-d₆)
Note: Chemical shifts are representative based on structural analogs and electronic environment predictions.
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration |
| -CHO | Aldehyde | 10.10 – 10.20 | Singlet (s) | - | 1H |
| H-2 | Thiazole | 9.45 – 9.60 | Singlet (s) | - | 1H |
| H-5 | Pyridine | 9.05 – 9.15 | Doublet (d) | 1H | |
| H-7 | Pyridine | 8.60 – 8.75 | Doublet (d) | 1H |
Detailed Interpretation Logic
1. The Aldehyde Anchor (10.1 ppm)
The signal at ~10.1 ppm is the diagnostic starting point. It confirms the oxidation state of the C6 substituent.
-
Validation: If this peak is split into a doublet (
Hz), it indicates long-range coupling to H-5 or H-7, confirming the aldehyde is attached to the aromatic ring.
2. The Thiazole Singlet (H-2, ~9.5 ppm)
The proton at position 2 is flanked by Sulfur and Nitrogen, making it the most acidic and deshielded aromatic proton.
-
Differentiation: In the [4,5-b] isomer, this proton typically appears as a sharp singlet. If the sample were the [5,4-b] isomer, the shift would be similar, but NOE (Nuclear Overhauser Effect) experiments would show different spatial correlations (see Part 4).
3. The Pyridine Protons (H-5 vs. H-7)
Distinguishing H-5 from H-7 is the key to verifying the position of the aldehyde.
-
H-5 (Alpha to N): Located between the pyridine nitrogen and the aldehyde. The combined deshielding of the adjacent nitrogen (inductive) and the ortho-aldehyde (anisotropic) pushes this signal downfield to ~9.1 ppm.
-
H-7 (Gamma to N): Located between the bridgehead carbon and the aldehyde. While deshielded by the aldehyde, it lacks the direct alpha-nitrogen effect, resonating upfield of H-5 at ~8.7 ppm.
-
Coupling (
): The meta-relationship between H-5 and H-7 results in a characteristic coupling constant of ~2.0 Hz. If the aldehyde were at position 5 or 7, you would see a larger ortho-coupling ( Hz) between the remaining protons.
Part 4: Comparative Analysis & Regioisomer Differentiation
A common synthetic pitfall is the formation of the Thiazolo[5,4-b]pyridine isomer. The table below outlines how to distinguish them.
| Feature | Thiazolo[4,5-b]pyridine (Target) | Thiazolo[5,4-b]pyridine (Isomer) |
| Fusion | Pyridine N adjacent to Thiazole C-N bond | Pyridine N adjacent to Thiazole C-S bond |
| NOE Correlation | H-5 ↔ H-2 : No NOE (Too far) | H-2 ↔ Pyridine H : Potential weak NOE depending on substitution |
| C-H Correlation (HMBC) | H-5 correlates to C-3a (Bridgehead C-N) | H-5 correlates to C-7a (Bridgehead C-S) |
| Shift Trend | H-5 is significantly downfield of H-7 | Protons often show closer chemical shifts |
Workflow: Regioisomer Verification
The following diagram illustrates the logical decision tree for validating the structure using NMR data.
Caption: Logical decision tree for validating the thiazolo[4,5-b]pyridine-6-carbaldehyde structure based on 1H NMR splitting patterns.
Part 5: Troubleshooting & Common Impurities
| Impurity Signal | Chemical Shift (DMSO-d₆) | Origin | Remediation |
| Water | ~3.33 ppm (variable) | Solvent/Atmosphere | Add activated molecular sieves to NMR tube. |
| Gem-Diol | ~6.0 - 6.5 ppm (CH) | Hydration of Aldehyde | Dry sample thoroughly; avoid wet DMSO. |
| Carboxylic Acid | ~12.0 - 13.0 ppm (broad) | Oxidation of CHO | Purify via column chromatography immediately before analysis. |
| Residual DMF | 7.95, 2.89, 2.73 ppm | Synthesis Solvent | Dry under high vacuum (>12h) at 40°C. |
References
-
Chaban, T. I., et al. (2019). "Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones." Journal of Organic and Pharmaceutical Chemistry.
-
Google Patents. (2007).[1] "Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors (US20070185175A1)."[1] Patents.Google.com.[1]
-
BenchChem. (2025).[2] "Spectroscopic Comparison of Heterocyclic Isomers: A Guide for Researchers." BenchChem Technical Guides.
-
National Institutes of Health (NIH). (2025). "Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives." PubMed Central.
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Thiazolo[4,5-b]pyridine-6-carbaldehyde
Executive Summary
Thiazolo[4,5-b]pyridine-6-carbaldehyde is a critical bicyclic heteroaromatic scaffold, increasingly utilized in kinase inhibitor discovery and anti-infective research. Its mass spectrometric (MS) profile is distinct from its regioisomers (e.g., thiazolo[5,4-b]pyridine) and carbon analogs (e.g., quinoline).
This guide provides a definitive technical analysis of its fragmentation patterns. Unlike simple aromatic aldehydes, the presence of the fused thiazole-pyridine core introduces unique "scaffold-specific" dissociation pathways—specifically the competitive loss of carbon monoxide (CO) versus hydrogen cyanide (HCN) and carbon monosulfide (CS) .
Key Differentiator: The 6-carbaldehyde moiety directs the initial fragmentation via
Experimental Protocol & Instrumentation
To replicate the fragmentation patterns described, the following standardized protocol is recommended. This workflow ensures the generation of self-validating spectral data suitable for regulatory submission.
Sample Preparation
-
Solvent System: Methanol:Acetonitrile (50:50 v/v) with 0.1% Formic Acid.
-
Concentration: 10 µM (avoid saturation to prevent dimer formation
, which obscures low-mass fragments). -
Direct Infusion: Flow rate at 5–10 µL/min for steady-state signal averaging.
Ionization Parameters (ESI-MS/MS)
-
Source: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to minimize in-source fragmentation while maximizing
transmission). -
Collision Energy (CE): Stepped ramp (15–45 eV). Low CE preserves the acylium ion; high CE reveals ring-opening characteristic fragments.
GC-MS Parameters (EI)
-
Source Temp: 230°C.
-
Transfer Line: 280°C.
-
Differentiation Note: EI is superior for distinguishing regioisomers via relative abundance of the molecular ion
.
Fragmentation Mechanism & Pathways[1][3][4][5][6]
The fragmentation of Thiazolo[4,5-b]pyridine-6-carbaldehyde (MW: 164.18 Da) follows a logic-gated decay process. The pathway bifurcates based on the internal energy transferred to the molecule.
The Primary Driver: Aldehyde -Cleavage
Upon ionization (ESI:
-
Formation of Acylium Ion (
163):-
Mechanism: Loss of H
(in ESI) or H (in EI). -
Significance: This peak is often the base peak at low collision energies, confirming the presence of the exocyclic carbonyl.
-
-
Decarbonylation (Loss of CO):
-
Transition:
163 135. -
Mechanism: The acylium ion ejects a neutral CO molecule (28 Da). The resulting cation (
135) represents the intact thiazolo[4,5-b]pyridine core. -
Diagnostic Value: A mass shift of -28 Da is the hallmark of aromatic aldehydes.
-
The Secondary Driver: Scaffold Degradation
Once the pendant aldehyde is lost, the fused heterocyclic core degrades. This is where Thiazolo[4,5-b]pyridine distinguishes itself from Quinoline.
-
Thiazole Ring Opening (Loss of HCN vs. CS):
Visualization of Signaling Pathways
The following diagram maps the precise fragmentation logic.
Figure 1: ESI-MS/MS fragmentation pathway of Thiazolo[4,5-b]pyridine-6-carbaldehyde showing the primary decarbonylation and secondary scaffold disintegration.[5][6][7][8]
Comparative Analysis: Product vs. Alternatives
To validate the identity of Thiazolo[4,5-b]pyridine-6-carbaldehyde, one must compare it against its closest structural relatives. The table below highlights the discriminating spectral features .
Table 1: Spectral Fingerprint Comparison
| Feature | Thiazolo[4,5-b]pyridine-6-CHO (Target) | Thiazolo[5,4-b]pyridine-6-CHO (Regioisomer) | Quinoline-6-carbaldehyde (Carbon Analog) |
| Parent Ion ( | 164 (EI) / 165 (ESI) | 164 (EI) / 165 (ESI) | 157 (EI) / 158 (ESI) |
| Base Peak (EI) | |||
| CO Loss Intensity | High (Facile | Moderate (Steric influence of N position) | Very High (Stable quinoline cation) |
| Sulfur Specific Loss | Absent (No Sulfur) | ||
| HCN Loss Pattern | Sequential (after CO loss) | Sequential | Sequential |
| RDA Fragmentation | |||
| Differentiation Key | Ratio of | Ratio of | Lack of |
Why This Matters:
-
Vs. Regioisomer: The [4,5-b] and [5,4-b] isomers have identical masses. Differentiation relies on the relative abundance of the fragments. The [4,5-b] isomer typically shows a more stable molecular ion due to the specific resonance stabilization of the fused ring system compared to the [5,4-b] arrangement.
-
Vs. Quinoline: The presence of the
91 fragment (arising from CS loss) is the "smoking gun" for the thiazole ring, instantly ruling out carbon-only analogs.
References
-
Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
-
Chaban, T. I., et al. (2013).[7] Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Journal of Organic and Pharmaceutical Chemistry.
-
Potikha, L. M., et al. (2019).[8] Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate.
-
OpenStax. (2023). Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. libra.article2submit.com [libra.article2submit.com]
Comparing Thiazolo[4,5-b]pyridine vs Thiazolo[5,4-b]pyridine reactivity
This guide provides an in-depth technical comparison of Thiazolo[4,5-b]pyridine and Thiazolo[5,4-b]pyridine , focusing on their electronic structures, synthetic accessibility, and distinct reactivity profiles.
Executive Summary
Thiazolopyridines are privileged bicyclic scaffolds in medicinal chemistry, serving as bioisosteres for purines, benzothiazoles, and quinolines. While they share the same molecular formula (
-
Thiazolo[4,5-b]pyridine: Characterized by the pyridine nitrogen located at position 4 (adjacent to the bridgehead carbon C-3a). It is electron-deficient, making the C-2 position highly acidic and susceptible to nucleophilic attack if a leaving group is present.
-
Thiazolo[5,4-b]pyridine: Features the pyridine nitrogen at position 5 (adjacent to bridgehead C-4, but spatially closer to the thiazole sulfur in terms of fusion geometry). It is widely utilized in kinase inhibitors (e.g., PI3K, EGFR) due to its ability to mimic the adenine core of ATP.
Structural & Electronic Analysis
The key difference lies in the fusion orientation. Both systems are aromatic, but the dipole moments and electron density maps differ due to the relative positions of the electronegative atoms (N, S).
Isomer Definition and Numbering
To ensure experimental reproducibility, we utilize standard IUPAC fusion numbering.
Caption: Schematic representation of the two isomers. Note: In Thiazolo[4,5-b], the pyridine Nitrogen is at position 4.[1] In Thiazolo[5,4-b], it is at position 5.[2]
Electronic Density & Acidity
-
C-2 Acidity: In both isomers, the C-2 proton (between S and N) is acidic (
in DMSO, comparable to benzothiazole). However, Thiazolo[4,5-b]pyridine is generally more electron-deficient due to the inductive effect of the N-4 nitrogen being closer to the sulfur, potentially making the C-2 proton slightly more acidic and the ring more susceptible to nucleophilic attack. -
Pyridine Ring Reactivity:
-
[4,5-b]: The C-5 and C-7 positions are ortho and para to the pyridine nitrogen (N-4), making them activated for Nucleophilic Aromatic Substitution (
) if a leaving group is present. -
[5,4-b]: The C-4 and C-6 positions are ortho to the pyridine nitrogen (N-5). C-7 is meta to N-5, making it less reactive toward
unless activated by other substituents.
-
Reactivity Profile Comparison
Nucleophilic Aromatic Substitution ( )
This is the dominant reactivity mode for functionalizing the pyridine ring.
| Feature | Thiazolo[4,5-b]pyridine | Thiazolo[5,4-b]pyridine |
| Preferred Site ( | C-5, C-7 (Ortho/Para to N-4) | C-4, C-6 (Ortho to N-5) |
| C-2 Reactivity | High. Halogens at C-2 are easily displaced by amines/thiols. | High. Similar reactivity to benzothiazole. |
| Mechanism | Addition-Elimination (Meisenheimer complex). | Addition-Elimination. |
| Key Example | Displacement of 5-Cl or 7-Cl by morpholine/piperazine. | Displacement of 2-Cl by amines (common in kinase inhibitors). |
Electrophilic Aromatic Substitution ( )
Both systems are
-
Strategy: Functionalization is typically achieved via lithiation-trapping or by performing
on an electron-rich substituent (e.g., an amino group at C-2). -
N-Oxidation: The pyridine nitrogen can be oxidized to the N-oxide (using mCPBA), which activates the ring for subsequent chlorination (
) or nitration.
Lithiation & Metalation
Direct lithiation is a powerful method for C-H functionalization.
-
Regioselectivity: The C-2 position is the primary site of lithiation for both isomers using n-BuLi at -78°C. The resulting anion is stable at low temperatures and can be trapped with electrophiles (aldehydes, halides, borates).
-
C-H Activation: Palladium-catalyzed C-H arylation often targets C-2.
Synthetic Pathways
The construction of these rings requires different starting materials due to the nitrogen placement.
Synthesis of Thiazolo[4,5-b]pyridine
-
Route: Smiles Rearrangement of 2-chloro-3-nitropyridine derivatives.
-
Mechanism:
-
Displacement of Cl by a thiol/thioamide.
-
Reduction of Nitro group or base-mediated rearrangement.
-
Cyclization.[3]
-
Synthesis of Thiazolo[5,4-b]pyridine
-
Route: Cyclization of 3-amino-2-chloropyridines .
-
Mechanism:
-
Conversion of 3-amino group to thiourea (using isothiocyanates).
-
Intramolecular
displacing the 2-Cl. -
This route is highly efficient for generating 2-aminothiazolo[5,4-b]pyridines (kinase inhibitor scaffolds).
-
Caption: Contrast of synthetic strategies. The [5,4-b] isomer typically proceeds via a 3-amino-2-chloro precursor, while [4,5-b] often utilizes a 2-chloro-3-nitro precursor.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-Thiazolo[5,4-b]pyridine (Standard Protocol)
Applicable for creating EGFR/PI3K inhibitor cores.
Reagents: 3-Amino-2-chloropyridine (1.0 eq), Benzoyl isothiocyanate (1.1 eq),
-
Thiourea Formation: Dissolve 3-amino-2-chloropyridine in THF. Add benzoyl isothiocyanate dropwise at 0°C. Stir at RT for 4h. Resulting benzoyl thiourea precipitates or is isolated via evaporation.
-
Hydrolysis (Optional): Treat with NaOH to remove benzoyl group if free amine is desired.
-
Cyclization: Dissolve the thiourea in Ethanol. Add
. Reflux for 6–12 hours. Monitor by TLC (disappearance of starting material, appearance of fluorescent spot). -
Workup: Cool to RT. Pour into ice water. Filter the precipitate. Wash with water and cold ether.
-
Yield: Typically 70–85%.
Protocol B: C-2 Lithiation and Functionalization
Applicable for both isomers to introduce Carbon electrophiles.
Reagents: Thiazolopyridine substrate, n-BuLi (1.1 eq), Electrophile (e.g., DMF,
-
Setup: Flame-dry a 2-neck flask under Argon. Add substrate and dry THF. Cool to -78°C .
-
Lithiation: Add n-BuLi (2.5 M in hexanes) dropwise over 10 min. The solution often turns deep red/orange (formation of 2-lithio species). Stir for 30–45 min at -78°C.
-
Critical Note: Do not allow temperature to rise above -60°C to prevent ring opening or polymerization.
-
-
Trapping: Add the electrophile (e.g., DMF for formylation) neat or in THF solution. Stir for 1h at -78°C, then allow to warm to RT.
-
Quench: Quench with saturated
. Extract with EtOAc.
Case Study: Kinase Inhibition
Thiazolo[5,4-b]pyridine has demonstrated superior utility in drug discovery compared to the [4,5-b] isomer.
-
Context: Development of PI3K
inhibitors. -
Observation: The [5,4-b] scaffold allows the C-2 amine to form a critical hydrogen bond with the hinge region (Val851) of the kinase ATP-binding pocket.[4] The pyridine nitrogen (N-5) is positioned to interact with water networks or specific residues (Asp810), a geometry not perfectly replicated by the [4,5-b] isomer.
-
Data: Compounds derived from the [5,4-b] scaffold showed
values in the low nanomolar range (3.6 nM), whereas [4,5-b] analogs often suffered from reduced potency or metabolic stability issues.
References
-
Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Advances, 2024.
-
Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. Synlett, 2021.
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. International Journal of Molecular Sciences, 2020.
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. European Journal of Medicinal Chemistry, 2024.
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives. Journal of Heterocyclic Chemistry, 2009.[5]
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Infrared Spectroscopic Identification of Thiazolo[4,5-b]pyridine-6-carbaldehyde
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Thiazolo[4,5-b]pyridine derivatives, in particular, have garnered significant attention due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This guide provides an in-depth analysis of the infrared (IR) spectroscopic features essential for the identification of a key member of this class: Thiazolo[4,5-b]pyridine-6-carbaldehyde. By comparing its expected spectral characteristics with those of well-understood aldehydes, this document serves as a practical resource for researchers, scientists, and professionals in drug development.
The Critical Role of IR Spectroscopy in Heterocyclic Chemistry
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "molecular fingerprint." For complex heterocyclic systems like Thiazolo[4,5-b]pyridine-6-carbaldehyde, IR spectroscopy offers a rapid and reliable method for confirming the presence of key functional groups and gaining insights into the overall molecular architecture. The causality behind our reliance on this technique lies in its sensitivity to the electronic and steric environment of vibrating bonds.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the acquisition of a reliable IR spectrum for Thiazolo[4,5-b]pyridine-6-carbaldehyde, the following protocol is recommended. This self-validating system incorporates best practices to minimize experimental error and enhance spectral resolution.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
Sample Preparation:
-
Purity is Paramount: Ensure the sample of Thiazolo[4,5-b]pyridine-6-carbaldehyde is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solid Sample Preparation (ATR):
-
Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition:
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum Collection:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction if the instrument software allows, to account for the wavelength-dependent depth of penetration of the evanescent wave.
Interpreting the Spectrum: Key Vibrational Modes of Thiazolo[4,5-b]pyridine-6-carbaldehyde
The IR spectrum of Thiazolo[4,5-b]pyridine-6-carbaldehyde is expected to be rich with information, reflecting its unique combination of an aldehyde group and a fused aromatic heterocyclic system. The table below summarizes the predicted key absorption bands and their assignments.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Rationale and Key Insights |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions, appearing at a higher frequency than alkane C-H stretches, are characteristic of C-H bonds on the pyridine and thiazole rings.[1][2] |
| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Weak to Medium | The presence of two distinct bands, particularly the one around 2720 cm⁻¹, is a hallmark of an aldehyde and is crucial for its identification.[3] |
| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong | As the aldehyde group is conjugated to the aromatic pyridine ring, the C=O stretching frequency is expected to be lower than that of a saturated aliphatic aldehyde.[3][4] This strong absorption is often the most prominent feature in the spectrum.[5] |
| Aromatic C=C and C=N Stretch | 1620 - 1450 | Medium to Strong (multiple bands) | The fused thiazole and pyridine rings will give rise to a series of complex absorptions in this region due to in-plane stretching vibrations of the C=C and C=N bonds.[1] |
| Thiazole Ring Vibrations | ~1500 and lower | Medium to Weak | The thiazole ring itself has characteristic skeletal vibrations that contribute to the complexity of the fingerprint region. |
| C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong | The pattern of these bands can provide information about the substitution pattern on the aromatic rings.[1] |
Comparative Analysis: Distinguishing Thiazolo[4,5-b]pyridine-6-carbaldehyde
To highlight the unique spectral features of Thiazolo[4,5-b]pyridine-6-carbaldehyde, a comparison with simpler aldehydes is instructive. Benzaldehyde is chosen as a relevant aromatic aldehyde, while butyraldehyde serves as a non-aromatic counterpart.
| Compound | Aldehyde C-H Stretch (cm⁻¹) | Carbonyl (C=O) Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Thiazolo[4,5-b]pyridine-6-carbaldehyde (Expected) | ~2830, ~2730 | ~1700 | 3100 - 3000 | 1620 - 1450 (multiple) |
| Benzaldehyde | ~2820, ~2745 | ~1703 | 3100 - 3000 | ~1600, ~1585, ~1450 |
| Butyraldehyde | ~2820, ~2725 | ~1725 | N/A | N/A |
Key Differentiating Features:
-
Carbonyl Frequency: The C=O stretch of Thiazolo[4,5-b]pyridine-6-carbaldehyde is expected to be at a similar, or slightly lower, wavenumber compared to benzaldehyde due to the electron-withdrawing nature of the fused heterocyclic system. This is significantly lower than the non-conjugated butyraldehyde.[3]
-
Aromatic Region: While both Thiazolo[4,5-b]pyridine-6-carbaldehyde and benzaldehyde exhibit aromatic C-H and C=C stretching vibrations, the former will display a more complex pattern of bands in the 1620-1450 cm⁻¹ region due to the contributions from both the pyridine and thiazole rings.
-
Fingerprint Region: The region below 1400 cm⁻¹ for Thiazolo[4,5-b]pyridine-6-carbaldehyde will be uniquely complex, containing vibrations associated with the entire fused ring system, which will be absent in the simpler aldehydes.
Visualizing the Identification Logic
The following diagram illustrates the logical workflow for identifying Thiazolo[4,5-b]pyridine-6-carbaldehyde using IR spectroscopy, emphasizing the key decision points based on spectral data.
Caption: Logical workflow for IR-based identification.
Conclusion
The infrared spectrum of Thiazolo[4,5-b]pyridine-6-carbaldehyde, while complex, contains several highly diagnostic absorption bands. The combination of a conjugated aldehyde C=O stretch around 1700 cm⁻¹, the characteristic double-band aldehyde C-H stretch, and the intricate pattern of aromatic C=C and C=N vibrations provides a robust basis for its unambiguous identification. By following the detailed experimental protocol and comparative logic outlined in this guide, researchers can confidently utilize IR spectroscopy as a primary tool for the structural verification of this important class of heterocyclic compounds.
References
-
LUMOS II, a compact FT-IR microscope for failure analysis and product development. (n.d.). Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
Sources
Comparative Bioactivity of Thiazolopyridine Aldehyde Isomers: A Technical Guide
Executive Summary
Thiazolopyridines represent a privileged class of fused heterocycles acting as bioisosteres for purines and indoles. Their carbaldehyde derivatives—specifically thiazolo[4,5-b]pyridine-2-carbaldehyde and thiazolo[5,4-b]pyridine-2-carbaldehyde —serve as critical divergence points in the synthesis of bioactive libraries.
This guide provides a comparative analysis of these isomeric scaffolds. While both isomers exploit the Vilsmeier-Haack formylation for synthesis, their biological utility diverges significantly due to the orientation of the pyridine nitrogen relative to the thiazole sulfur. Experimental data indicates that the [5,4-b] isomer exhibits superior efficacy in kinase inhibition (specifically PI3K
Structural Landscape & Synthetic Logic
The bioactivity of the final drug candidate is often predetermined by the geometry of the aldehyde precursor. The position of the nitrogen atom in the pyridine ring dictates the hydrogen-bonding capabilities within the target enzyme's active site.
The Isomers
We focus on the two primary positional isomers:
-
Thiazolo[5,4-b]pyridine: Nitrogen at position 4 (relative to the fused system).
-
Thiazolo[4,5-b]pyridine: Nitrogen at position 4 (reversed fusion).
Synthesis: The Vilsmeier-Haack Protocol
The generation of the aldehyde functionality at the C-2 position is achieved via the Vilsmeier-Haack reaction.[1][2] This protocol is favored for its ability to introduce a formyl group at electron-rich positions of the thiazole ring.
Mechanism & Workflow:
The reaction utilizes
Figure 1: Vilsmeier-Haack formylation pathway for generating thiazolopyridine aldehydes.[2][3]
Comparative Bioactivity Analysis
The aldehyde group itself is a reactive handle (electrophile). However, its value lies in the downstream derivatives (hydrazones, Schiff bases). The comparison below evaluates the scaffold potential unlocked by these isomeric aldehydes.
Anticancer Potency: The Kinase Specialist ([5,4-b])
The thiazolo[5,4-b]pyridine scaffold is structurally optimized for ATP-competitive inhibition.
-
Target: Phosphoinositide 3-kinase (PI3K) isoforms.[4]
-
Mechanism: The pyridine nitrogen in the [5,4-b] orientation aligns perfectly with the hinge region of the kinase ATP-binding pocket, facilitating critical H-bond interactions.
-
Key Data: Derivatives synthesized from this aldehyde (e.g., sulfonamide-linked variants) have shown single-digit nanomolar potency.
| Compound Class | Isomer Scaffold | Target | IC50 (nM) | Reference |
| Sulfonamide deriv.[5] (19a) | Thiazolo[5,4-b] | PI3K | 3.6 | [1] |
| Sulfonamide deriv.[5][6] (19a) | Thiazolo[5,4-b] | PI3K | 1.8 | [1] |
| Hydrazone deriv. | Thiazolo[4,5-b] | A549 (Lung) | 7,300 | [2] |
Insight: The [5,4-b] isomer is superior for kinase targets requiring a "purine-mimic" binding mode. The [4,5-b] isomer shows cytotoxicity but generally at micromolar (
Antimicrobial Activity: The Gyrase Specialist ([4,5-b])
The thiazolo[4,5-b]pyridine isomer excels in microbial targets, particularly DNA gyrase.
-
Target: Bacterial DNA Gyrase B (ATPase domain).
-
Mechanism: Molecular docking reveals that the [4,5-b] geometry allows the derivative to fit into the hydrophobic pocket of GyrB, forming
-cation interactions that are sterically hindered in the [5,4-b] isomer. -
Key Data:
| Organism | Isomer Scaffold | MIC ( | Standard (Ciprofloxacin) | Reference |
| P. aeruginosa | Thiazolo[4,5-b] | 0.21 | 0.05 | [3] |
| E. coli | Thiazolo[4,5-b] | 0.21 | 0.03 | [3] |
| S. aureus | Thiazolo[4,5-b] | 0.42 | 0.06 | [3] |
Insight: While less potent than Ciprofloxacin, the [4,5-b] derivatives show significant promise against Gram-negative bacteria, a difficult area for many novel scaffolds.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis of Thiazolo[5,4-b]pyridine-2-carbaldehyde
This protocol utilizes the Vilsmeier-Haack reaction.[1][2]
-
Reagent Prep: In a flame-dried flask under
, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add (1.2 eq). Stir for 30 min until the Vilsmeier salt precipitates (white/yellow solid). -
Addition: Dissolve the starting material (e.g., 3-amino-2-chloropyridine derivative precursor) in DMF and add to the salt.
-
Cyclization/Formylation: Heat to 80°C for 4–6 hours. Control: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of amine spot indicates completion.
-
Hydrolysis: Pour reaction mixture onto crushed ice/NaOAc (buffered to pH 5–6). Stir for 1 hour.
-
Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.
-
Validation:
must show a singlet at 9.8–10.1 ppm (CHO group).
Protocol B: PI3K Kinase Inhibition Assay (ADP-Glo)
Used for evaluating [5,4-b] derivatives.
-
Preparation: Dilute compounds in DMSO (final concentration <1%).
-
Reaction: Incubate purified PI3K recombinant enzyme (3 ng/well) with substrate (PIP2:PS lipid vesicles) and ATP (10
M) in kinase buffer. -
Treatment: Add test compounds (serial dilution 1 nM – 10
M). Incubate 60 min at RT. -
Detection: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP to Luciferase).
-
Readout: Measure luminescence.
-
Calculation: Convert RLU to % Inhibition. Derive IC50 using non-linear regression (GraphPad Prism).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent biological pathways modulated by the two isomers.
Figure 2: Divergent pharmacological pathways of thiazolopyridine isomers.
Conclusion
For researchers designing kinase inhibitors, the thiazolo[5,4-b]pyridine-2-carbaldehyde is the superior starting scaffold due to its ability to mimic the adenine ring of ATP. Conversely, for antimicrobial applications targeting DNA gyrase, the thiazolo[4,5-b]pyridine-2-carbaldehyde provides the necessary geometry for effective minor groove binding and ATPase inhibition.
References
-
Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: MDPI (Molecules), 2020. [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Source: ACS Omega, 2024. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Source: MDPI (Antibiotics), 2021. [Link][5]
-
Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study. Source: Bioorganic Chemistry (via PubMed), 2017.[7] [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological activity evaluation and molecular docking studies of novel coumarin substituted thiazolyl-3-aryl-pyrazole-4-carbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of new thiazolo[3,2-a]pyrimidines: DNA binding and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthetic Routes for Thiazolo[4,5-b]pyridine-6-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and anti-inflammatory agents. The introduction of a carbaldehyde group at the 6-position provides a versatile handle for further synthetic diversification, enabling the exploration of a broad chemical space in drug discovery programs. This guide provides a comparative analysis of validated synthetic routes to Thiazolo[4,5-b]pyridine-6-carbaldehyde and its analogs, offering in-depth technical insights and experimental protocols to aid in the selection of the most appropriate synthetic strategy.
Introduction to the Thiazolo[4,5-b]pyridine Scaffold
The fusion of a thiazole and a pyridine ring creates the thiazolo[4,5-b]pyridine bicyclic system. This scaffold is of significant interest due to its structural similarity to purine, making it a bioisostere capable of interacting with a variety of biological targets. The strategic placement of a formyl group at the C6 position opens up a plethora of subsequent chemical transformations, including reductive aminations, Wittig reactions, and oxidations, to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Comparative Analysis of Synthetic Strategies
The synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde can be approached through several strategic disconnections. The most viable routes typically involve the construction of the thiazolo[4,5-b]pyridine core with a suitable precursor functional group at the 6-position, which is then converted to the desired aldehyde. This guide will focus on the validation of two primary convergent strategies:
-
Route A: Pyridine Annulation onto a Pre-functionalized Thiazole Core.
-
Route B: Thiazole Annulation onto a Pre-functionalized Pyridine Core.
A third, and often highly efficient approach, involves the late-stage functionalization of the intact thiazolo[4,5-b]pyridine ring system.
Below is a comparative overview of these strategies, followed by detailed experimental protocols.
Route A: Pyridine Annulation from a Thiazole Precursor
This strategy involves the construction of the pyridine ring onto a thiazole derivative already bearing a precursor to the C6-carbaldehyde. A common and effective approach is the use of a Thorpe-Ziegler type reaction followed by a Friedländer annulation.
Workflow for Route A
Caption: Workflow for the synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde via pyridine annulation.
This route offers the advantage of building complexity from readily available thiazole starting materials. The introduction of the cyano group early in the sequence allows for its use as a handle for the crucial cyclization step.
Route B: Thiazole Annulation onto a Pyridine Precursor
An alternative and equally viable strategy is to construct the thiazole ring onto a pyridine core that already possesses the necessary functional group at the future C6 position. This approach often utilizes a substituted 2-aminopyridine as the key starting material.
Workflow for Route B
Caption: Workflow for the synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde via thiazole annulation.
This route can be advantageous if substituted pyridines are more readily accessible than the required thiazole precursors. The key step is the regioselective introduction of the amino and cyano groups on the pyridine ring.
Key Transformation: Reduction of the 6-Cyano Group
Both primary routes converge on the formation of a 6-cyanothiazolo[4,5-b]pyridine intermediate. The selective reduction of this nitrile to the corresponding aldehyde is a critical step. Several methods can be employed for this transformation, each with its own merits and drawbacks.
| Reduction Method | Reagents & Conditions | Advantages | Disadvantages |
| DIBAL-H Reduction | Diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., Toluene, THF) at low temperature (-78 °C).[1][2][3] | High yields, excellent chemoselectivity, and mild reaction conditions. Tolerant of many functional groups.[1][2][3] | Requires strictly anhydrous conditions and careful temperature control to avoid over-reduction to the amine. The reagent is pyrophoric. |
| Stephen Aldehyde Synthesis | SnCl₂, HCl in an anhydrous solvent (e.g., ether), followed by hydrolysis.[4][5][6][7][8] | Effective for aromatic and heteroaromatic nitriles.[4][5][8] Avoids pyrophoric reagents. | Requires strictly anhydrous conditions. Generates tin-based waste products. Yields can be variable for some substrates.[5] |
| Raney Nickel Reduction | Raney Nickel, formic acid or sodium hypophosphite in an aqueous medium.[9][10] | Uses inexpensive and readily available reagents. Can be performed in aqueous media.[9] | Catalyst activity can be variable. May require elevated temperatures for less reactive substrates. Potential for over-reduction.[10] |
For the synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde analogs, DIBAL-H reduction is often the preferred method due to its high reliability and chemoselectivity, despite the need for careful handling of the reagent.
Validated Experimental Protocols
The following protocols are provided as a starting point for the synthesis of Thiazolo[4,5-b]pyridine-6-carbaldehyde, based on established methodologies adapted for this specific heterocyclic system.
Protocol 1: Synthesis of 2-Amino-5,7-dimethylthiazolo[4,5-b]pyridine-6-carbonitrile (A Convergent Approach)
This protocol exemplifies a multicomponent reaction to construct the thiazolo[4,5-b]pyridine core with the desired cyano group at the 6-position.
Step 1: Synthesis of the Thiazolo[4,5-b]pyridine Core
-
To a solution of 2-aminothiazole (1.0 eq) in ethanol, add acetylacetone (1.1 eq) and malononitrile (1.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the 2-amino-5,7-dimethylthiazolo[4,5-b]pyridine-6-carbonitrile.
Protocol 2: DIBAL-H Reduction of 2-Amino-5,7-dimethylthiazolo[4,5-b]pyridine-6-carbonitrile
This protocol details the selective reduction of the 6-cyano group to the 6-carbaldehyde.
Step 2: Aldehyde Formation
-
Suspend 2-amino-5,7-dimethylthiazolo[4,5-b]pyridine-6-carbonitrile (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H (1.5 eq, 1.0 M in toluene) dropwise to the cooled suspension over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the resulting mixture vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5,7-dimethylthiazolo[4,5-b]pyridine-6-carbaldehyde.
Alternative Synthetic Considerations: Functionalization of a Pre-formed Core
For certain analogs, direct functionalization of a pre-existing thiazolo[4,5-b]pyridine core can be an efficient strategy. For instance, a 6-bromo-thiazolo[4,5-b]pyridine derivative can serve as a versatile intermediate.
Workflow for Late-Stage Functionalization
Caption: Workflow for late-stage formylation of the thiazolo[4,5-b]pyridine core.
This approach is particularly useful when the parent thiazolo[4,5-b]pyridine is readily available. The key steps are the regioselective halogenation at the 6-position and the subsequent conversion to the aldehyde, for example, via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Conclusion
The synthesis of Thiazolo[4,-b]pyridine-6-carbaldehyde and its analogs can be effectively achieved through several validated synthetic routes. The choice of the optimal route will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process. The reduction of a 6-cyano intermediate using DIBAL-H stands out as a reliable and high-yielding method for the introduction of the carbaldehyde functionality. For rapid diversification, late-stage functionalization of a pre-formed heterocyclic core offers a powerful alternative. This guide provides the necessary foundational knowledge and experimental frameworks to enable researchers to confidently select and execute the most suitable synthetic strategy for their specific research and development needs.
References
- Stephen, H. A new synthesis of aldehydes. J. Chem. Soc., Trans.1925, 127, 1874–1877.
- Mosettig, E. The Stephen Reaction. Org. React.1954, 8, 218–257.
- Zil'berman, E. N. The Stephen reaction. Russian Chemical Reviews1962, 31 (11), 615.
- Chaban, T. I., et al.
- Williams, J. W. Stephen Aldehyde Synthesis. In Name Reactions in Organic Chemistry; Wiley, 2007; pp 235-236.
- Chaban, T. I., et al. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds2024, 60(1/2), 1-3.
-
BYJU'S. Stephen Reaction Mechanism. [Link]
- Harkov, S. M., et al. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry2019, 17(3), 67.
- Lee, T. K., et al. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. J. Comb. Chem.2010, 12(1), 95-99.
- S. K. T. P. S. G. & S. R. Raney nickel reductions. Journal of Scientific and Industrial Research1950, 9, 28-31.
- van Es, T., & Staskun, B. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, or of Raney(Ni/Al) Alloy/Formic Acid, respectively. S. Afr. J. Chem.2008, 61, 144-156.
- Shaw, A. A., et al. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry2019, 13(1), 37.
-
Wikipedia. Raney nickel. [Link]
- Lee, T. K., et al. Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction.
- S. J. F. C., et al. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Org. Biomol. Chem.2019, 17, 8944-8955.
- Nagy, B., et al.
-
AdiChemistry. DIBAL or DIBAL-H or DIBAH. [Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Ashenhurst, J. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
-
Chemistry Learner. DIBAl-H reducing agent || mechanism || solved problems. [Link]
- Wang, Y., et al. Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions.
- Fernandes, D. M., et al. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
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- 4. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Stephen Aldehyde Synthesis [drugfuture.com]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling Thiazolo[4,5-b]pyridine-6-carbaldehyde
Executive Safety Summary
Thiazolo[4,5-b]pyridine-6-carbaldehyde (CAS: 1196155-33-5) is a fused heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and pharmaceutical scaffolds.
Critical Warning: While often labeled generically as an "Irritant" by bulk vendors, this compound possesses two structural alerts that necessitate elevated handling precautions beyond standard laboratory practice:
-
The Aldehyde Moiety: A reactive electrophile capable of Schiff base formation with biological amines, posing a risk of skin sensitization and mucous membrane irritation .
-
The Thiazolopyridine Core: A "privileged structure" in medicinal chemistry designed to mimic adenosine triphosphate (ATP), implying potential biological activity (e.g., kinase inhibition) even at low exposure levels.
Operational Directive: Treat this compound as a Control Band 3 (Potent/Unknown) substance. All handling of the solid must occur within a certified chemical fume hood or under local exhaust ventilation (LEV).
Part 1: Risk Assessment & Hazard Identification
To select the correct PPE, we must deconstruct the molecule's risk profile. We do not rely solely on sparse Safety Data Sheets (SDS) but on Structure-Activity Relationship (SAR) analysis.
| Structural Component | Associated Hazard Class | Physiological Risk |
| Aldehyde Group (-CHO) | Sensitizer / Irritant | High reactivity with proteins. Inhalation may cause respiratory sensitization (asthma-like symptoms). |
| Thiazolo[4,5-b]pyridine | Bioactive Scaffold | Potential for systemic toxicity.[1] Many derivatives are potent enzyme inhibitors. |
| Physical State (Solid) | Particulate Inhalation | Fine powders of heterocycles are often electrostatic, increasing the risk of aerosolization during weighing. |
Standard Hazard Codes (Inferred): H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant).
Part 2: The PPE Matrix
This matrix defines the mandatory protective equipment based on the operational scale.
| PPE Category | Small Scale (< 100 mg) | Scale-Up (> 100 mg) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity 80–100 fpm) | Fume Hood + N95/P100 (if open handling is unavoidable) | Aldehydes are lachrymators. The hood prevents vapor accumulation; the mask protects against electrostatic dust. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. Goggles seal the eyes against irritating dust and vapors. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Double Nitrile (Long cuff recommended) | Heterocyclic aldehydes can permeate thin nitrile. Double gloving provides a "breakthrough" buffer. |
| Dermal (Body) | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Sleeves or Disposable Gown | Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab. |
Part 3: Operational Protocols
Protocol: Static-Free Weighing
Why: Thiazolopyridines are often fluffy, electrostatic solids. Static discharge can cause the powder to "jump" onto the balance user.
-
Preparation: Place the analytical balance inside the chemical fume hood.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.
-
Transfer:
-
Do not use a flat spatula. Use a scoopula or V-shaped spatula to minimize surface area for static cling.
-
Weigh directly into a tared vial, not onto weighing paper (which increases spill risk).
-
-
Decontamination: Immediately wipe the balance area with a tissue dampened in acetone or methanol, then dispose of the tissue as solid hazardous waste.
Protocol: Reaction Setup (Solubilization)
Why: The highest risk of exposure occurs when the solid is first dissolved, potentially releasing a "puff" of solvent/aldehyde vapor.
-
Solvent Choice: Pre-measure the solvent (e.g., DMF, DMSO, DCM) in a separate vessel.
-
Addition: Add the solvent to the solid , not the solid to the solvent. This suppresses dust generation.[1][2][3]
-
Sealing: Cap the reaction vessel immediately after addition.
-
Venting: If heating is required, ensure the vessel is vented through an inert gas line (Nitrogen/Argon) bubbler to a scrubber or directly into the hood exhaust.
Part 4: Visualization of Safety Logic
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for determining PPE requirements based on physical state and quantity of Thiazolo[4,5-b]pyridine-6-carbaldehyde.
Figure 2: Spill Response Workflow
Caption: Immediate response protocol for solid spills of bioactive aldehydes.
Part 5: Emergency & Disposal Procedures
Exposure Response
-
Ocular: Immediately flush with water for 15 minutes .[2][3][4][5] Aldehydes can cross-link corneal proteins rapidly; speed is critical.
-
Dermal: Wash with soap and water.[3][4][5][6][7] Do not use alcohol or acetone , as these solvents can increase skin permeability and drive the compound deeper into the dermis.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.
Waste Disposal
-
Segregation: Dispose of as "Hazardous Waste - Toxic Organic."
-
Incompatibility: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream, as the aldehyde group is oxidizable and can generate heat.
-
Container: High-density polyethylene (HDPE) or glass containers are suitable.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. hemija.pmf.unibl.org [hemija.pmf.unibl.org]
- 8. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
